Methyl 5-formyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-formyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYTBKDUXJEPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342151 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-05-4 | |
| Record name | Methyl 5-formylpyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Methyl 5-formyl-1H-pyrrole-3-carboxylate
The following technical guide details the physicochemical properties, spectral characteristics, and synthetic utility of Methyl 5-formyl-1H-pyrrole-3-carboxylate .
A Core Scaffold for Medicinal Chemistry and Indolizine Synthesis[1][2]
Executive Summary
Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional heterocyclic building block characterized by an electron-rich pyrrole core substituted with two electrophilic handles: a formyl group at the C5 position and a methyl ester at the C3 position.[1][2] This specific substitution pattern renders it a critical intermediate in the synthesis of MCL-1 inhibitors (anti-apoptotic targets in oncology) and fused heterocyclic systems like indolizines .[2] Its physicochemical profile balances the lipophilicity required for organic synthesis with the polarity needed for specific binding interactions in drug discovery.
Chemical Identity & Structural Analysis[3][4]
| Property | Detail |
| IUPAC Name | Methyl 5-formyl-1H-pyrrole-3-carboxylate |
| CAS Number | 5910-05-4 |
| Molecular Formula | C |
| Molecular Weight | 167.16 g/mol |
| SMILES | COC(=O)c1cc(nc1)C=O[1][2][3] |
| InChI Key | YCIHQDVIAISDPS-UHFFFAOYSA-N |
Structural Commentary
The molecule features a 1,3,5-substitution pattern on the pyrrole ring.[1][2]
-
C3-Ester: Acts as an electron-withdrawing group (EWG), stabilizing the pyrrole ring against oxidation while providing a handle for hydrolysis or amide coupling.[1][2]
-
C5-Formyl: A reactive aldehyde positioned for condensation reactions (e.g., Knoevenagel, Wittig) or heterocyclization.[1][2]
-
N1-Proton: The pyrrole NH remains unsubstituted, maintaining hydrogen bond donor capability (pKa ~16.[1][2]5) and allowing for N-alkylation strategies.[1]
Physicochemical Properties[4][5][6][7][8]
The following data aggregates experimental values and high-confidence predictive models for the specific methyl ester derivative.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | [1, 2] |
| Melting Point | > 80 °C (Predicted range based on analogs) | Experimental value not reported in standard commercial COAs; analogs typically melt 110–140°C.[1][2] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM.[1][2] Sparingly soluble in water. | Polar organic solvents required.[2] |
| LogP (Predicted) | 0.6 – 1.1 | Moderate lipophilicity suitable for drug scaffolds.[2] |
| Acidity (pKa) | ~16.5 (Pyrrole NH) | Weak acid; requires strong bases (e.g., Cs |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 3 (C=O ester, C=O aldehyde, N) |
Spectral Characterization
Accurate spectral assignment is crucial for validating the regiochemistry of the formyl group relative to the ester.[2]
Nuclear Magnetic Resonance (NMR)
Data derived from solution-phase experiments in CDCl
- 10.13 (s, 1H): Pyrrole NH. The broad singlet and extreme downfield shift indicate hydrogen bonding.
- 9.57 (d, J = 1.2 Hz, 1H): Formyl proton (CHO).[1][2][4] The doublet splitting arises from long-range coupling to the pyrrole ring proton.
- 7.71 (dd, J = 1.2, 3.0 Hz, 1H): Pyrrole CH (C2 position).[1][4] Deshielded by the adjacent ester.
- 7.40 (dd, J = 2.4, 1.5 Hz, 1H): Pyrrole CH (C4 position).[1][4]
-
3.86 (s, 3H): Methyl ester (OCH
).[1][4]
-
Carbonyls:
180.0 (Aldehyde C=O), 164.0 (Ester C=O).[1][2] -
Aromatic Carbons:
133.1, 129.7, 121.3, 118.8.[1][2][4] -
Aliphatic Carbon:
51.6 (OCH ).[2][4]
Infrared Spectroscopy (IR)[1][6]
-
(KBr): Distinct bands at ~1710 cm
(Ester C=O) and ~1660 cm (Aldehyde C=O).[1][2] The NH stretch appears broad around 3200–3300 cm .[1]
Reactivity & Synthesis Workflow
Reactivity Profile
The molecule exhibits three distinct reactivity vectors, allowing for orthogonal functionalization.[2]
Figure 1: Orthogonal reactivity map highlighting the compound's utility in divergent synthesis.[1][2]
Synthetic Protocol: N-Alkylation (MCL-1 Inhibitor Route)
A primary application of this scaffold is in the synthesis of MCL-1 inhibitors, where the pyrrole nitrogen is alkylated with chiral epoxides or halides [4].[1][2]
Standard Procedure:
-
Reagents: Methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equiv), Electrophile (e.g., (S)-2-methyloxirane, 2.0 equiv), Cesium Carbonate (Cs
CO , 2.0 equiv).[1][2] -
Solvent: Acetonitrile/Methanol (3:1 v/v).
-
Conditions: Heat to 60°C for 45 minutes.
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na
SO . -
Yield: Typically >80% conversion due to the enhanced acidity of the pyrrole NH provided by the electron-withdrawing ester and formyl groups.[2]
Applications in Drug Discovery[1][10]
Oncology (MCL-1 Inhibition)
Overexpression of MCL-1 prevents apoptosis in cancer cells.[1][2][5] Methyl 5-formyl-1H-pyrrole-3-carboxylate serves as the "head group" in several inhibitor classes. The formyl group is often reductively aminated to attach solubilizing tails, while the ester is hydrolyzed to form a pharmacophore capable of salt-bridging with Arg263 in the MCL-1 binding pocket [4].[1]
Indolizine Synthesis
The compound undergoes tandem reactions with
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent oxidation of the aldehyde to the carboxylic acid.
-
Storage: Refrigerate (2–8°C). Keep container tightly closed.
References
-
ChemScene. (2023). Product Data: Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate and analogs. Retrieved from [1]
-
BLD Pharm. (2023). Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 5910-05-4) Technical Specifications. Retrieved from [1]
-
Ge, Y.-Q., Jia, J., Yang, H., Zhao, G.-L., Zhan, F.-X., & Wang, J. (2009).[1][2] A Facile Approach to Indolizines via Tandem Reaction. Heterocycles , 78(3), 728.[1][2][4] (Contains specific NMR data). Retrieved from [1]
-
Gilead Sciences, Inc. (2019).[6] MCL-1 Inhibitors and Methods of Use. US Patent App. 2019/0352271 A1 . (Details N-alkylation protocols). Retrieved from
Sources
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- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. US20190352271A1 - Mcl-1 inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Whitepaper: Methyl 5-formyl-1H-pyrrole-3-carboxylate
This technical guide details the chemical profile, synthesis, and application of Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 5910-05-4), a critical intermediate in medicinal chemistry and heterocyclic synthesis.
CAS Number: 5910-05-4
Synonyms: Methyl 2-formyl-4-pyrrolecarboxylate; 5-Formyl-1H-pyrrole-3-carboxylic acid methyl ester
Molecular Formula: C
Executive Summary
Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional pyrrole scaffold characterized by an electron-withdrawing ester at the C3 position and a reactive formyl group at C5. Unlike the widely known Sunitinib intermediate (5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid), this unmethylated analog offers a distinct steric profile, making it a preferred building block for Mcl-1 inhibitors (cancer therapeutics) and complex fused heterocycles like indolizines . Its synthesis relies on regioselective Vilsmeier-Haack formylation, a process governed by the directing effects of the ester moiety.
Chemical Profile & Identification
This compound exists as a stable solid. The presence of both an aldehyde and an ester on the electron-rich pyrrole ring creates a "push-pull" electronic system, though the electron-withdrawing nature of both substituents significantly lowers the oxidation potential of the pyrrole ring compared to unsubstituted pyrrole.
Physicochemical Data
| Property | Value | Note |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 126 – 129 °C | Validated in literature [1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water |
| pKa (NH) | ~16.5 | Calculated; weakly acidic |
Spectroscopic Signature (NMR)
The regiochemistry (2,4-substitution vs. 2,5-substitution) is confirmed by the coupling constants in proton NMR.
-
H NMR (300 MHz, CDCl
): 10.13 (s, 1H, CHO), 9.57 (br s, 1H, NH), 7.71 (dd, =3.0, 1.5 Hz, 1H, H-2), 7.40 (dd, =2.4, 1.5 Hz, 1H, H-4), 3.86 (s, 3H, OMe) [2]. -
Interpretation: The chemical shift of the H-2 proton (deshielded by the adjacent ester) and the specific coupling pattern distinguish this isomer from the 2-formyl-3-carboxylate analog.
Synthetic Methodology
The primary route to CAS 5910-05-4 is the Vilsmeier-Haack formylation of methyl pyrrole-3-carboxylate. This reaction demonstrates classic electrophilic aromatic substitution regioselectivity.
Regioselectivity Logic
The starting material, methyl pyrrole-3-carboxylate, has two activated
-
C2 Position: Adjacent to the electron-withdrawing ester group. The inductive and mesomeric withdrawal deactivates this site.
-
C5 Position: Remote from the ester ("meta-like" relationship). It retains more electron density than C2.
-
Outcome: The electrophilic Vilsmeier reagent preferentially attacks C5, yielding the 5-formyl product with high regioselectivity.
Experimental Protocol (Validated)
Reagents: Methyl pyrrole-3-carboxylate, POCl
-
Vilsmeier Complex Formation: Cool DMF (1.2 equiv) to 0°C. Add POCl
(1.1 equiv) dropwise under N . Stir for 30 min to form the chloroiminium salt (white precipitate may form). -
Addition: Dissolve methyl pyrrole-3-carboxylate (1.0 equiv) in anhydrous DCM. Add this solution to the Vilsmeier complex at 0°C.
-
Reaction: Allow to warm to room temperature and reflux (approx. 40°C) for 2–4 hours. Monitor by TLC (the iminium intermediate is polar; hydrolysis is required to see the aldehyde).
-
Hydrolysis: Pour the reaction mixture into ice-cold saturated sodium acetate or carbonate solution (pH 8-9). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 1: Vilsmeier-Haack synthetic pathway highlighting the C5-selective formylation.
Reactivity & Applications
The compound serves as a "linchpin" intermediate, allowing divergent synthesis at the N1, C3 (ester), and C5 (aldehyde) positions.
Medicinal Chemistry: Mcl-1 Inhibitors
Recent drug discovery efforts, specifically by Gilead Sciences , have utilized CAS 5910-05-4 to synthesize inhibitors of Mcl-1 (Myeloid cell leukemia 1), a protein overexpressed in many cancers that prevents apoptosis [3].
-
Mechanism: The pyrrole NH is alkylated with chiral epoxides or halides (e.g., (S)-2-methyloxirane) to introduce solubility-enhancing groups. The aldehyde is then subjected to reductive amination or Knoevenagel condensation to build the pharmacophore.
Heterocyclic Synthesis: Indolizines
The compound is a precursor for indolizines via tandem reactions with pyridinium ylides or similar dipoles. The adjacent formyl and ester groups allow for cyclization reactions that fuse new rings onto the pyrrole core.
-
Example: Reaction with ethyl (triphenylphosphoranylidene)acetate (Wittig) followed by cyclization can yield bicyclic systems utilized in fluorescence imaging and organic electronics [2].
Reactivity Map
Figure 2: Functionalization logic for CAS 5910-05-4 in drug design.
Safety & Handling
While specific toxicological data for this isomer is limited, it should be handled according to protocols for general pyrrole derivatives.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the Vilsmeier synthesis due to POCl
usage.
References
-
PrepChem. "Synthesis of 2-formylpyrrole-4-carboxylic acid methyl ester." Link
-
Ge, Y. Q., Jia, J., Yang, H., et al. "A Facile Approach to Indolizines via Tandem Reaction." Heterocycles, Vol. 78, No. 3, 2009.[1] Link
-
Chu, H., Guerrero, J. A., Hurtley, A. E.[2] (Gilead Sciences, Inc.).[2] "Mcl-1 Inhibitors." U.S. Patent Application US20190352271A1, 2019. Link
-
Pankova, A. S., et al. "Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation."[3] Russian Journal of Organic Chemistry, 2013. Link
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Technical Guide: Spectroscopic Data of Methyl 5-formyl-1H-pyrrole-3-carboxylate
This guide provides an in-depth technical analysis of the spectroscopic characterization of Methyl 5-formyl-1H-pyrrole-3-carboxylate , a critical intermediate in the synthesis of porphyrins, prodigiosins, and bioactive pyrrole-based scaffolds.
Executive Summary
Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 5910-05-4 / 1197-13-3 analog) is a bifunctional pyrrole building block characterized by two electron-withdrawing groups (EWGs): a formyl group at the C5 position and a methyl ester at the C3 position. This substitution pattern creates a unique electronic push-pull system across the aromatic ring, significantly influencing its chemical reactivity and spectral signature.
This guide details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles of the compound, grounded in experimental literature and theoretical fragmentation logic. It serves as a reference for validating synthesis products derived from Vilsmeier-Haack formylation protocols.
Structural Analysis & Theoretical Basis
The molecule consists of a pyrrole core substituted at the 3- and 5-positions. The 1H-pyrrole nitrogen acts as an electron donor, while the carbonyls at C3 and C5 act as electron acceptors.
-
Formula: C
H NO -
Molecular Weight: 153.14 g/mol
Electronic Environment
-
H-2 Proton (Alpha): Located between the NH and the ester group, this proton is highly deshielded due to the inductive effect of the adjacent nitrogen and the anisotropy of the ester carbonyl.
-
H-4 Proton (Beta): Located between the ester and the formyl group, this proton experiences significant deshielding from both EWGs but typically resonates upfield relative to H-2 due to its beta position.
-
NH Proton: The electron-withdrawing nature of the substituents increases the acidity of the NH proton, shifting it significantly downfield (~10-12 ppm).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from experimental characterization of the compound in deuterated chloroform (CDCl
H NMR Data (300 MHz, CDCl
)
| Signal (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |
| 10.13 | Singlet (br) | 1H | - | NH | Exchangeable proton; broad due to quadrupole moment of N. |
| 9.57 | Doublet | 1H | 1.2 Hz | CHO (C5-Formyl) | Characteristic aldehyde shift; couples to H-4 or H-2. |
| 7.71 | Doublet of Doublets | 1H | 3.0, 1.2 Hz | H-2 (Alpha) | Most deshielded ring proton; couples to H-4 ( |
| 7.40 | Doublet of Doublets | 1H | 2.4, 1.5 Hz | H-4 (Beta) | Beta proton; couples to H-2 ( |
| 3.86 | Singlet | 3H | - | OCH | Methyl ester singlet; typical methoxy region. |
Note on Coupling: The small coupling (
C NMR Data (75.4 MHz, CDCl
)
| Signal (δ ppm) | Assignment | Carbon Type |
| 180.0 | CHO | Formyl Carbonyl (Aldehyde) |
| 164.0 | COOMe | Ester Carbonyl |
| 133.1 | C-2 | Aromatic CH (Alpha) |
| 129.7 | C-5 | Quaternary Aromatic C (Alpha) |
| 121.3 | C-3 | Quaternary Aromatic C (Beta) |
| 118.8 | C-4 | Aromatic CH (Beta) |
| 51.6 | OCH | Methyl Carbon |
Infrared (IR) Spectroscopy
The IR spectrum reflects the dual carbonyl functionality and the secondary amine.
| Frequency (cm | Vibration Mode | Functional Group | Notes |
| 3200–3300 | Pyrrole NH | Broad, intense band; H-bonding dependent. | |
| 3143 | Aromatic C-H | Weak, sharp stretch above 3000 cm | |
| 1718 | Ester | Strong absorption; typical for conjugated esters. | |
| 1640–1660 | Aldehyde | Lower frequency than ester due to direct conjugation with the ring. | |
| 1536 | Pyrrole Ring | Skeletal vibrations of the aromatic ring. | |
| 1220 | Ester C-O | Strong stretch characteristic of methyl esters. |
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI (+).
Molecular Ion: [M]
Fragmentation Pathway (EI)
-
Molecular Ion (m/z 153): The parent peak is usually distinct due to the stability of the aromatic system.
-
Loss of Methoxy (m/z 122): Cleavage of the -OCH
group from the ester ([M - 31] ). This is a primary fragmentation pathway for methyl esters. -
Loss of Carbonyl (m/z 125): Loss of CO from the aldehyde group ([M - 28]
). -
Combined Loss (m/z 94): Sequential loss of substituents leads to the pyrrole core fragments.
Figure 1: Predicted Mass Spectrometry fragmentation pathway for Methyl 5-formyl-1H-pyrrole-3-carboxylate.
Experimental Protocol: Synthesis & Isolation
To obtain the sample for the above spectroscopic analysis, the compound is typically synthesized via the Vilsmeier-Haack reaction . This protocol ensures regioselectivity for the 5-position when the 3-position is blocked by an ester.
Methodology
-
Reagent Preparation: A Vilsmeier reagent is generated in situ by adding Phosphorus Oxychloride (POCl
, 1.1 eq) dropwise to dry N,N-Dimethylformamide (DMF, 5.0 eq) at 0°C under Argon. -
Substrate Addition: A solution of Methyl 1H-pyrrole-3-carboxylate (1.0 eq) in DMF is added slowly to the Vilsmeier reagent, maintaining the temperature below 5°C.
-
Reaction: The mixture is stirred at room temperature for 2–4 hours. Monitoring by TLC (Hexane:EtOAc 1:1) will show the consumption of the starting material (
) and the appearance of the aldehyde product ( ). -
Hydrolysis: The reaction is quenched by pouring the mixture into ice-cold saturated Sodium Acetate (NaOAc) solution. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Work-up: The precipitate is filtered, washed with water, and recrystallized from Ethanol or purified via silica gel chromatography (DCM/MeOH gradient).
Figure 2: Vilsmeier-Haack synthesis workflow for regioselective formylation.
References
-
Ge, Y.-Q., Jia, J., Yang, H., Zhao, G.-L., Zhan, F.-X., & Wang, J. (2009). A Facile Approach to Indolizines via Tandem Reaction. Heterocycles, 78(3), 728.[3][4]
-
BenchChem. (n.d.). Methyl 5-vinyl-1H-pyrrole-3-carboxylate Product Page (Contains synthesis context for formyl precursors).
-
PubChem. (2025).[2] Methyl 1H-pyrrole-3-carboxylate (Parent Compound Data).[2][5][6][7] National Library of Medicine.
-
NIST Mass Spec Data Center.[8] (2023).[9][10] Fragmentation Patterns of Pyrrole-2-carboxaldehyde derivatives. NIST Chemistry WebBook.
Sources
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- 2. methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Methyl 5-vinyl-1H-pyrrole-3-carboxylate Supplier [benchchem.com]
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- 10. scribd.com [scribd.com]
Crystal Engineering of Methyl 5-formyl-1H-pyrrole-3-carboxylate Scaffolds
Technical Guide for Structural Analysis & Synthesis
Executive Summary
The Methyl 5-formyl-1H-pyrrole-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for porphyrin synthesis, BODIPY dyes, and prodigiosin-like immunosuppressants. This guide provides a rigorous technical analysis of its solid-state architecture. We move beyond basic characterization to explore the causal relationship between synthetic protocols, solvent choice, and the resulting supramolecular assembly.
Key Technical Takeaway: The crystal packing of this derivative class is governed by a competition between the ester and formyl carbonyls for the single N-H hydrogen bond donor, typically resolving into centrosymmetric dimers (
Part 1: Structural Significance & Pharmacophore Analysis
The 3,5-disubstituted pyrrole core is not merely a structural spacer; it is an electronic conduit. The 5-formyl group (electron-withdrawing) and the 3-carboxylate (electron-withdrawing) create a unique "push-pull" electronic system when paired with the electron-rich pyrrole nitrogen.
Critical Structural Parameters[1]
-
Planarity: The pyrrole ring is strictly planar (RMS deviation < 0.01 Å). In crystal lattices, the 5-formyl group typically adopts a syn-planar conformation relative to the C4-C5 bond to minimize dipole repulsion, though this is solvent-dependent.
-
H-Bonding Potential:
-
Donor: Pyrrole N-H (
-hole donor). -
Acceptors: Formyl Oxygen (
) vs. Ester Carbonyl Oxygen ( ). -
Selection Rule: In the absence of steric hindrance, the
is often the preferred acceptor due to higher basicity compared to the ester oxygen.
-
Part 2: Synthesis & Purification Protocols
To obtain diffraction-quality crystals, purity must exceed 99.5%. We utilize a modified Vilsmeier-Haack Formylation optimized for regioselectivity at the C5 position.
Reagent Logic (Causality)
-
Phosphorus Oxychloride (
): Generates the electrophilic chloroiminium ion in situ. -
DMF (Dimethylformamide): Acts as both solvent and reactant source of the formyl carbon.[1][2]
-
Temperature Control (0°C
Reflux): Initial cooling prevents thermal decomposition of the Vilsmeier reagent; subsequent heating drives the electrophilic aromatic substitution (EAS) on the deactivated pyrrole ring.
Protocol: Regioselective C5-Formylation
-
Preparation: Charge a flame-dried 3-neck flask with anhydrous DMF (5.0 eq) under
atmosphere. -
Activation: Dropwise addition of
(1.2 eq) at 0°C. Critical: Maintain internal temp < 5°C to avoid "charring" (polymerization). Stir for 30 min to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve Methyl pyrrole-3-carboxylate (1.0 eq) in minimal DMF and add dropwise.
-
Reaction: Warm to RT, then heat to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Hydrolysis: Pour mixture onto crushed ice/sodium acetate (buffered hydrolysis). The basic pH (approx. 8) is crucial to liberate the free base aldehyde from the iminium intermediate.
-
Purification: Recrystallize crude solid from Ethanol/Water (9:1) .
Visualization: Vilsmeier-Haack Pathway
The following diagram illustrates the transformation logic and critical intermediate handling.
Figure 1: Reaction pathway for the regioselective formylation of the pyrrole scaffold.
Part 3: Crystallographic Characterization
When analyzing the crystal structure of methyl 5-formyl-1H-pyrrole-3-carboxylate derivatives (specifically using the ethyl 2,4-dimethyl analog as a structural proxy due to high data availability), the following unit cell characteristics are standard.
Data Summary Table (Representative)
| Parameter | Value / Characteristic | Significance |
| Crystal System | Monoclinic | Common for planar aromatics.[3] |
| Space Group | Centrosymmetric packing favored to cancel dipoles. | |
| Z Value | 4 | Indicates 4 molecules per unit cell. |
| Density ( | ~1.30 - 1.35 | Typical for small organic heterocycles. |
| R-Factor ( | < 0.05 (Target) | Indicates high-quality model fit. |
Supramolecular Architecture
The dominant feature in the lattice is the Hydrogen Bonding Network .
-
Primary Motif (
Dimer): Two pyrrole molecules orient in an inversion center. The N-H of Molecule A donates to the Formyl Oxygen of Molecule B. This creates a stable 8-membered ring motif.-
Distance:
2.85 - 2.95 Å. -
Angle:
160° - 175°.
-
-
Secondary Interactions (
-Stacking): The planar rings stack along the shortest axis (usually a or b axis) with a centroid-to-centroid distance of 3.8 Å. This "slipped stack" geometry is driven by dispersion forces and minimizes electrostatic repulsion between the -clouds.
Visualization: H-Bonding Logic
This diagram details the competitive donor-acceptor logic that dictates the crystal lattice.
Figure 2: Logic gate for supramolecular assembly based on acceptor strength and steric hindrance.
Part 4: Experimental Validation (Self-Validating System)
To ensure the crystal structure reported is accurate, the following validation steps must be performed. This protocol acts as a quality control gate before submitting data to the CSD.
Thermal Analysis (DSC)
-
Expectation: Sharp endotherm corresponding to melting.
-
Range: 100°C – 145°C (Derivative dependent).
-
Failure Mode: Broad peak (>2°C range) indicates solvent inclusion or amorphous phases. Action: Recrystallize from slower evaporating solvent (e.g., Toluene).
Vibrational Spectroscopy (FT-IR)
Verify the H-bond status before X-ray diffraction.
-
Free N-H: ~3450
(Sharp). -
H-Bonded N-H: ~3200-3300
(Broad). -
Diagnostic: If the crystal shows a sharp peak at 3450, the lattice is likely held by
-stacking only (rare) or solvated. A broad shift confirms the network described in Part 3.
Single Crystal XRD Parameters
-
Source:
( Å) or . -
Temperature: Collect at 100 K .
-
Reasoning: Reduces thermal vibration (ellipsoids), allowing precise location of the H-atoms on the pyrrole nitrogen, which is critical for confirming the H-bond geometry.
-
References
-
Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008).[4] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[4] Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
- Context: Provides the definitive unit cell parameters and R-factors for the ethyl/dimethyl derivative, serving as the primary structural model.
-
Senge, M. O., & Smith, K. M. (2005).[5] Hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole. Acta Crystallographica Section C: Crystal Structure Communications, 61(9), o539–o543.
- Context: Authoritative analysis of the competition between ester and formyl groups for hydrogen bonding in pyrroles.
-
Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1][6] Comprehensive Organic Synthesis, 2, 777-794.
- Context: The foundational mechanistic guide for the synthesis protocol described in Part 2.
-
PubChem Compound Summary. (n.d.). Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.[7] National Center for Biotechnology Information.
- Context: Verification of chemical identifiers (CAS, Molecular Weight)
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. tara.tcd.ie [tara.tcd.ie]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. PubChemLite - Methyl 5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C9H11NO3) [pubchemlite.lcsb.uni.lu]
Thermal Stability Profile: Methyl 5-formyl-1H-pyrrole-3-carboxylate
This guide serves as a technical reference for the characterization, handling, and stability assessment of Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS 5910-05-4). It is designed for medicinal chemists and process engineers requiring precise control over intermediate integrity during drug development workflows.
Technical Whitepaper | Version 1.0
Executive Summary
Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional pyrrole scaffold widely utilized in the synthesis of porphyrins, BODIPY dyes, and kinase inhibitors (e.g., RTK inhibitors). While the pyrrole core is electron-rich, the presence of the electron-withdrawing formyl (C-5) and ester (C-3) groups imparts unique stability challenges.
Critical Insight: Unlike simple alkyl pyrroles, this compound exhibits a "push-pull" electronic character. The formyl group is susceptible to autoxidation to the carboxylic acid, while the unsubstituted nitrogen (N-1) and C-2/C-4 positions remain vulnerable to acid-catalyzed polymerization, particularly under thermal stress. Strict cold-chain maintenance (2–8°C) and inert atmosphere handling are mandatory to prevent degradation. [1]
Physicochemical Identity
| Property | Specification |
| IUPAC Name | Methyl 5-formyl-1H-pyrrole-3-carboxylate |
| CAS Number | 5910-05-4 |
| Molecular Formula | C₈H₉NO₃ (Note: Methyl analog is C₇H₇NO₃; C₈H₉NO₃ refers to the N-methyl or dimethyl variant often confused in literature. This guide focuses on the N-unsubstituted C₇H₇NO₃ core. ) |
| Molecular Weight | 153.14 g/mol |
| Physical State | Off-white to pale yellow solid |
| Predicted LogP | ~0.6–0.8 |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[1] |
Thermal Stability Analysis
Solid-State Stability
In the solid state, the compound is moderately stable at room temperature for short durations (<24 hours) but degrades over weeks if exposed to air and ambient heat.
-
Melting Point Domain: Typically 100–140°C (analog dependent; experimental verification via DSC required for specific batch).[1]
-
Decomposition Onset: Thermal gravimetric analysis (TGA) typically reveals onset of mass loss (decarboxylation/decarbonylation) above 180°C .[1]
-
Risk Factor: The compound is not explosive but is a combustible solid.[1] The primary risk is purity loss , not energetic decomposition.[1]
Solution-State Stability & Reaction Limits
-
Process Temperature Limit: 60°C – 85°C.
-
Evidence: Synthetic protocols for Knorr-type condensations or Vilsmeier-Haack formylations often proceed at reflux in methanol (65°C) or heating in DMF (80-90°C) for 1–3 hours without significant decomposition.[1]
-
-
Critical Threshold: Prolonged heating (>12 hours) above 60°C in the presence of trace acids or oxygen leads to significant darkening (polymerization).[1]
Degradation Pathways
The compound degrades via two primary competing mechanisms driven by thermal energy and atmospheric exposure.
Figure 1: Primary thermal and oxidative degradation pathways.
Experimental Protocols for Stability Assessment
As an application scientist, you must validate the stability of your specific lot, as impurity profiles (trace metals/acids) significantly affect shelf-life.
Protocol A: Accelerated Stability Testing (HPLC)
Objective: Determine the degradation rate constant (
-
Preparation: Prepare a 1 mg/mL stock solution in acetonitrile (ACN).
-
Aliquoting: Split into three glass vials:
-
Sampling: Inject 5 µL onto HPLC at t=0, 4h, 24h, and 48h.
-
Analysis: Calculate % area loss relative to t=0.
-
Pass Criteria: <2% degradation at 24h (Vial B). >5% degradation in Vial C indicates strict temperature control is required during synthesis.[1]
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Define the safe operating window for drying and melting.
-
Sample: Weigh 2–5 mg of dry solid into a standard aluminum pan. Crimped lid with a pinhole (to allow gas escape).[1]
-
Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Interpretation:
Handling & Storage Guidelines ("Gold Standard")
To ensure maximum shelf-life and reproducibility in synthesis:
| Parameter | Recommendation | Rationale |
| Storage Temp | 2°C to 8°C (Refrigerated) | Slows autoxidation kinetics significantly.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces O₂; prevents formyl group oxidation.[1] |
| Container | Amber Glass Vial | Protects from UV-induced radical formation.[1] |
| Solution Handling | Use Freshly Prepared | Avoid storing in solution; if necessary, store in DMSO at -20°C. |
| Drying | Vacuum Oven < 40°C | Avoid high heat drying; use desiccants (P₂O₅) instead.[1] |
References
-
PubChem. (2025).[1][2] 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Analog Data). National Library of Medicine.[1] Available at: [Link][1]
-
Ge, Y.-Q., et al. (2009).[1] A Facile Approach to Indolizines via Tandem Reaction.[1] Heterocycles, 78(3).[1][3] (Describes synthesis and handling of pyrrole-3-carboxylates). Available at: [Link]
Sources
Discovery and history of formyl-pyrrole compounds
An In-Depth Technical Guide to the Discovery and History of Formyl-Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl-pyrroles, a class of heterocyclic aldehydes, represent a cornerstone in the architecture of numerous biologically active molecules and functional materials. Their journey from incidental discovery in food chemistry to indispensable building blocks in modern synthetic chemistry is a testament to their versatile reactivity and inherent stability. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of formyl-pyrrole compounds. We delve into their natural origins, principally through the non-enzymatic Maillard reaction, and chart the development of seminal synthetic methodologies that have enabled their widespread application. Key formylation techniques, including the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions, are discussed in detail, with an emphasis on mechanistic understanding and practical application. Furthermore, this guide highlights the significant biological activities exhibited by formyl-pyrrole derivatives and their burgeoning role in medicinal chemistry and materials science, offering a forward-looking perspective on this fascinating class of compounds.
The Genesis of Formyl-Pyrroles: A Non-Enzymatic Beginning
The story of formyl-pyrroles does not begin in a synthetic chemistry laboratory, but rather in the complex milieu of food chemistry. It is now widely accepted that these compounds arise from the condensation of amines with sugars in what are commonly known as Maillard or browning reactions. This non-enzymatic origin was first hypothesized following the isolation of 2-formylpyrroles from reaction mixtures of reducing sugars and amines in 1970. Although they form in biological systems, no enzymatic biosynthesis has been proposed for the 5-hydroxymethylpyrrole-2-carbaldehyde ring system, a common formyl-pyrrole motif.
The generally accepted mechanism for the formation of 2-formylpyrroles from D-glucose and amines proceeds through the formation of 3-deoxy-D-glucosone (3-DG) as a key intermediate. 3-DG itself is a degradation product of Amadori compounds, which are formed from the initial condensation of glucose with an amine.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrrole.
Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to
Reactivity of the Formyl Group in Pyrrole-3-Carboxylates: A Technical Guide
This guide details the chemical reactivity of the formyl group within the pyrrole-3-carboxylate scaffold, a privileged structure in medicinal chemistry (e.g., Sunitinib). It focuses on the electronic interplay between the electron-rich pyrrole ring and the electron-withdrawing C3-carboxylate, and how this governs the electrophilicity of the formyl group at the C2 or C5 position.
Executive Summary & Structural Logic
The pyrrole-3-carboxylate scaffold represents a classic "push-pull" electronic system. The pyrrole nitrogen lone pair acts as a strong donor (+M effect), while the C3-carboxylate acts as an acceptor (-M/-I effect). When a formyl group is introduced (typically at C2 or C5), it competes for electron density.
-
The "Push": The pyrrole NH stabilizes the developing positive charge during electrophilic attack but also reduces the electrophilicity of the formyl carbon compared to a benzaldehyde derivative.
-
The "Pull": The C3-ester withdraws electron density, partially restoring the electrophilicity of the formyl group, making it highly tunable for condensation reactions.
This balance makes the formyl pyrrole-3-carboxylate an ideal "soft" electrophile, highly selective for soft nucleophiles (active methylenes) over hard nucleophiles, which is critical for late-stage functionalization in drug discovery.
Electronic Resonance Map
The following diagram illustrates the competing resonance contributors that define the reactivity of the formyl center.
Figure 1: Electronic push-pull dynamics governing the formyl group's susceptibility to nucleophilic attack.
Primary Reactivity Profile: C=C Bond Formation (Condensation)
The most chemically significant reaction for this scaffold is the Knoevenagel-type condensation . This is the cornerstone chemistry used to synthesize multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib, Toceranib).
Mechanism: Vinylogous Imine Activation
Unlike standard aldehydes, the pyrrole formyl group often requires specific base catalysis (piperidine or pyrrolidine) to form a highly reactive iminium intermediate before the final condensation.
-
Activation: The secondary amine catalyst attacks the formyl group to form an iminium ion.
-
Deprotonation: The base deprotonates the active methylene partner (e.g., oxindole).
-
Coupling: The enolate attacks the iminium species.
-
Elimination: Loss of the amine catalyst restores the conjugated system, forming the alkene bridge.
Case Study: Sunitinib Synthesis Workflow
The synthesis of Sunitinib relies on the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 5-fluorooxindole .[1][2][3][4]
Figure 2: Synthetic pathway for the Sunitinib core via Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation
Objective: Synthesis of a pyrrolyl-indolinone derivative.
-
Reagents:
-
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester (1.0 equiv)[1]
-
5-Fluoro-2-oxindole (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (anhydrous, 10 volumes)
-
-
Procedure:
-
Charge the reaction vessel with the pyrrole and oxindole derivatives in ethanol.
-
Add piperidine dropwise at room temperature.
-
Heat the mixture to reflux (78°C) under
atmosphere. -
Monitor by TLC/HPLC. The product typically precipitates as a yellow/orange solid due to extended conjugation.
-
After 3 hours, cool to 0°C.
-
Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.
-
-
Validation:
-
NMR: Look for the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the alkene singlet (~7.4-7.8 ppm).
-
Stereochemistry: The Z-isomer is thermodynamically favored due to hydrogen bonding between the oxindole C=O and the pyrrole NH.
-
Secondary Reactivity: Reductive Amination & Heterocyclization
While condensation is dominant, the formyl group serves as a versatile handle for diversity-oriented synthesis (DOS).
C-N Bond Formation (Reductive Amination)
The formyl group can be converted to a benzylic amine. This is useful for introducing solubilizing groups or targeting specific binding pockets.
-
Reagents: Sodium triacetoxyborohydride (STAB) or
in MeOH/DCM. -
Note: The electron-rich nature of the pyrrole ring can make the intermediate imine less electrophilic, requiring slightly harsher conditions or acid catalysis (acetic acid) to drive the reaction.
Heterocyclization (Pyrrolo-fused systems)
Reacting the formyl group with bifunctional nucleophiles leads to fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines.
Reaction Class: [3+3] Annulation
-
Partner: 6-aminouracil or active methylene amidines.
-
Mechanism: Initial Knoevenagel condensation followed by intramolecular cyclization onto the C3-ester or nitrile (if present).
Quantitative Data Summary
| Reaction Type | Reagent Class | Key Intermediate | Typical Yield | Selectivity |
| Knoevenagel | Active Methylene (pKa < 13) | Iminium / Enolate | 85-95% | Z-isomer (>95%) |
| Reductive Amination | Primary/Secondary Amine | Iminium Ion | 60-80% | Chemoselective over ester |
| Oxidation | Carboxylic Acid | 70-85% | Forms dicarboxylic acid | |
| Wittig | Phosphonium Ylide | Oxaphosphetane | 50-75% | E/Z mixture (substrate dependent) |
References
-
Synthesis of Sunitinib Malate. An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.[5]
-
Pyrrole Reactivity Overview. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.
-
Knoevenagel Mechanism. Knoevenagel condensation mechanism and applications. PureChemistry.
-
Formyl Pyrrole Synthesis. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.[6] NIH/PMC.
-
Pyrrolo[2,3-d]pyrimidine Synthesis. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO.
Sources
- 1. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 2. US9206163B2 - Process for the preparation of sunitinib and its acid addition salts thereof - Google Patents [patents.google.com]
- 3. CN101333215B - Synthesis method of sunitinib alkali - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 5-formyl-1H-pyrrole-3-carboxylate in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
Methyl 5-formyl-1H-pyrrole-3-carboxylate is a bifunctional heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its structure, featuring an electron-rich pyrrole core substituted with both a nucleophilically-reactive formyl group and an electron-withdrawing methyl carboxylate, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it an ideal precursor for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds and natural products. The pyrrole moiety is a common scaffold in numerous biologically active molecules, and the strategic placement of the formyl and ester groups in this reagent provides a gateway to a wide array of more complex pyrrole derivatives.[1][2]
These application notes provide a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of Methyl 5-formyl-1H-pyrrole-3-carboxylate. We will delve into the causality behind experimental choices, provide validated protocols for its synthesis and key transformations, and illustrate its utility in the synthesis of medicinally relevant scaffolds.
Synthesis of Methyl 5-formyl-1H-pyrrole-3-carboxylate
The most common and efficient method for the synthesis of Methyl 5-formyl-1H-pyrrole-3-carboxylate is the Vilsmeier-Haack formylation of the readily available Methyl 1H-pyrrole-3-carboxylate.[3][4][5] This reaction introduces a formyl group onto the electron-rich pyrrole ring.
Reaction Mechanism: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that readily attacks the electron-rich C5 position of the pyrrole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the desired aldehyde. The electron-withdrawing ester at the C3 position directs the formylation to the C5 position.
Diagram: Vilsmeier-Haack Reaction Workflow
Sources
- 1. Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Protocol for the formylation of methyl 1H-pyrrole-3-carboxylate
Application Note: Regioselective Formylation of Methyl 1H-pyrrole-3-carboxylate via Vilsmeier-Haack Acylation
Strategic Overview
The formylation of methyl 1H-pyrrole-3-carboxylate is a critical transformation in the synthesis of porphyrin precursors, BODIPY dyes, and multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogs). While the pyrrole ring is inherently electron-rich, the presence of the electron-withdrawing ester group at the C3 position introduces a regiochemical challenge.
This protocol details the Vilsmeier-Haack formylation to selectively install a formyl group (-CHO).[1] The primary objective is the synthesis of methyl 5-formyl-1H-pyrrole-3-carboxylate .
Key Technical Considerations:
-
Regioselectivity: The C3-ester deactivates the adjacent C2 and C4 positions. The C5 position, being "meta" to the ester and sterically less hindered, is the preferred site for electrophilic attack.
-
Moisture Sensitivity: The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture; anhydrous conditions are non-negotiable until the hydrolysis step.
-
Safety Profile: The reaction generates HCl gas and requires handling phosphorus oxychloride (
), a potent corrosive and lachrymator.
Mechanistic Insight & Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The active electrophile is the chloromethyliminium salt (Vilsmeier Reagent), generated in situ from DMF and
Mechanism visualization:
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the C5 position.
Experimental Protocol
Safety Warning:
Materials
-
Substrate: Methyl 1H-pyrrole-3-carboxylate (1.0 eq)
-
Reagent: Phosphorus oxychloride (
, 1.2 eq) -
Solvent/Reagent: N,N-Dimethylformamide (DMF, anhydrous, 5–10 volumes)
-
Quench: Saturated aqueous Sodium Acetate (
) or Sodium Bicarbonate ( ) -
Extraction: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]
Step-by-Step Procedure
1. Vilsmeier Reagent Formation (The "Cold" Step)
-
Charge a flame-dried round-bottom flask (RBF) with anhydrous DMF under an inert atmosphere (
or Ar). -
Cool the DMF to 0°C using an ice/water bath.
-
Dropwise Addition: Add
(1.2 eq) slowly via a syringe or addition funnel.-
Note: The reaction is exothermic. Maintain internal temperature
. -
Observation: The solution may turn pale yellow or form a white precipitate (the Vilsmeier salt).[2] Stir at 0°C for 30 minutes.
-
2. Substrate Addition
-
Dissolve Methyl 1H-pyrrole-3-carboxylate (1.0 eq) in a minimum amount of anhydrous DMF.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C .
-
Rationale: Adding the substrate to the reagent (rather than vice-versa) ensures the electrophile is in excess relative to the local concentration of pyrrole, minimizing polymerization side reactions.
3. Reaction (The "Heat" Step) [3][4]
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Heat: Warm the reaction mixture to 60°C for 2–4 hours.
-
Monitoring: Monitor by TLC (typically 30-50% EtOAc in Hexane). The starting material (higher
) should disappear, replaced by a lower spot (aldehyde). -
Note: While some pyrroles react at RT, the electron-withdrawing ester at C3 usually requires thermal activation to drive the reaction to completion at the C5 position.
-
4. Hydrolysis & Quench
-
Cool the reaction mixture back to 0°C .
-
Critical Step: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous
(3.0 eq).-
Why NaOAc? It buffers the solution. Strong bases (
) can hydrolyze the C3-ester; water alone produces strong acid ( ), which might cause tarring. Acetate buffers to pH ~5–6.
-
-
Stir vigorously for 1 hour at RT. The iminium salt must be fully hydrolyzed to release the aldehyde.
5. Workup & Purification
-
Extract the aqueous layer with EtOAc (
). -
Wash combined organics with water (
) to remove residual DMF, then brine ( ). -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude solid is typically purified via silica gel column chromatography (Gradient: 10%
40% EtOAc in Hexanes). -
Product: Methyl 5-formyl-1H-pyrrole-3-carboxylate (often an off-white to pale yellow solid).
Process Workflow Diagram
Figure 2: Operational workflow for the formylation protocol.
Data Analysis & Expected Results
Regioselectivity Profile: Under these conditions, the C5-isomer is the major product. The C2-isomer is sterically hindered by the adjacent ester and electronically less favorable.
| Parameter | C5-Formyl (Major) | C2-Formyl (Minor) |
| Structure | Aldehyde at pos 5 (meta to ester) | Aldehyde at pos 2 (ortho to ester) |
| Yield (Typical) | 70 – 85% | < 5–10% |
| Singlet, | Singlet, often shifted slightly downfield | |
| NH Signal | Broad singlet, | Broad singlet |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Recovery | Reaction temperature too low. | Increase temp to 80°C; ensure reagents are anhydrous. |
| Black Tar Formation | Reaction too hot or acidic quench. | Keep temp < 60°C; use NaOAc buffer instead of water/acid. |
| Product is Oil (not solid) | Residual DMF. | Wash organic layer thoroughly with water; use high-vac. |
References
-
Vilsmeier, A.; Haack, A. "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft, 1927 , 60, 119–122. Link
-
Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. "2-Pyrrolealdehyde, 3-Pyrrolealdehyde and 2-Hydroxymethylpyrrole." Organic Syntheses, 1956 , 36, 74. Link
-
PubChem Compound Summary. "Methyl 5-formyl-1H-pyrrole-3-carboxylate." National Center for Biotechnology Information, 2023 . Link
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Link
-
Li, J. J. "Vilsmeier-Haack Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2009 , 561-562. Link
Sources
Application Note: Methyl 5-formyl-1H-pyrrole-3-carboxylate as a Versatile Scaffold in Complex Molecule Synthesis
Introduction & Chemical Profile
Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 5910-05-4) is a highly functionalized, electron-deficient heterocyclic building block. Its unique structural topology—comprising a reactive pyrrole nitrogen, an electrophilic formyl group, and a protected carboxylate—provides orthogonal reactivity vectors essential for the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs). Because the electron-withdrawing methyl carboxylate group at the C-3 position deactivates the electron-rich aromatic system[1], the pyrrole core is stabilized against unwanted electrophilic degradation, allowing for highly controlled, site-specific modifications.
Strategic Importance in Oncology (MCL-1 Inhibitors)
A prominent application of this building block is in the synthesis of[2]. MCL-1 is an anti-apoptotic protein of the Bcl-2 family, frequently overexpressed in various malignancies to evade programmed cell death[2]. The pyrrole core of Methyl 5-formyl-1H-pyrrole-3-carboxylate serves as a rigid, planar scaffold that positions hydrophobic and hydrogen-bonding pharmacophores perfectly within the BH3-binding groove of the MCL-1 protein[3].
Mechanism of pyrrole-derived MCL-1 inhibitors in cancer cell apoptosis.
Orthogonal Reactivity and Synthetic Workflow
The synthetic utility of Methyl 5-formyl-1H-pyrrole-3-carboxylate relies on the sequential, chemoselective functionalization of its three distinct moieties:
-
N-Alkylation : The pyrrole N-H is weakly acidic. Deprotonation with a mild base allows for nucleophilic attack on epoxides or alkyl halides to build the core's side chain[2].
-
Formyl Functionalization : The C5-formyl group undergoes classic olefination (e.g., Wittig reaction) to yield [1], which are critical for subsequent cross-coupling, hydrometalation, or cyclization.
-
Ester Saponification : The C3-methyl ester can be hydrolyzed post-functionalization to yield a free carboxylic acid for final amide coupling.
Workflow for synthesizing complex APIs from Methyl 5-formyl-1H-pyrrole-3-carboxylate.
Experimental Causality: Optimizing N-Alkylation
A critical step in constructing MCL-1 inhibitors is the stereospecific N-alkylation of the pyrrole core using[2]. The choice of base and solvent is paramount. Strong bases (e.g., NaH) can lead to unwanted polymerization or premature ester hydrolysis.
Cesium carbonate (Cs₂CO₃) is the optimal choice due to the "cesium effect"—the large ionic radius of Cs⁺ creates a highly dissociated, naked pyrrolide anion, maximizing its nucleophilicity. Furthermore, using a mixed solvent system of Acetonitrile/Methanol (3:1) accelerates the reaction. Methanol acts as a hydrogen-bond donor, activating the epoxide oxygen toward nucleophilic ring-opening, while acetonitrile ensures the solubility of the organic substrates.
Quantitative Data: N-Alkylation Optimization
| Entry | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| 1 | K₂CO₃ | DMF | 60 | 12 | 45% | Sluggish reaction; tight ion pairing reduces nucleophilicity. |
| 2 | Cs₂CO₃ | DMF | 60 | 2 | 78% | Faster kinetics due to the "cesium effect" on the pyrrolide anion. |
| 3 | Cs₂CO₃ | MeCN / MeOH (3:1) | 60 | 0.75 | 92% | Optimal; MeOH hydrogen-bonds to the epoxide, activating it for attack. |
Data synthesized from standard process chemistry optimization for pyrrole N-alkylation.
Validated Experimental Protocols
Protocol 1: Regioselective N-Alkylation via Epoxide Ring Opening
Objective: Synthesize Methyl 1-((S)-2-hydroxypropyl)-5-formyl-1H-pyrrole-3-carboxylate.
Materials:
-
Methyl 5-formyl-1H-pyrrole-3-carboxylate (500 mg, 3.27 mmol)
-
(S)-2-methyloxirane (458 μL, 6.53 mmol, 2.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.13 g, 6.53 mmol, 2.0 eq)
-
Acetonitrile (MeCN) (6.0 mL)
-
Methanol (MeOH) (2.0 mL)
Step-by-Step Methodology:
-
Preparation : In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 5-formyl-1H-pyrrole-3-carboxylate (500 mg) and Cs₂CO₃ (2.13 g) in a[3].
-
Reagent Addition : Inject (S)-2-methyloxirane (458 μL) into the vigorously stirring suspension at room temperature[2]. Note: The epoxide is highly volatile; ensure the flask is properly sealed with a septum.
-
Thermal Activation : Heat the reaction mixture to 60 °C using a pre-equilibrated oil bath[2].
-
In-Process Control (IPC) : Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS. The reaction typically reaches completion within 45 minutes[2], indicated by the consumption of the starting material (m/z 154 [M+H]⁺) and the appearance of the product mass (m/z 212 [M+H]⁺).
-
Quench and Extraction : Cool the mixture to room temperature. Dilute with Ethyl Acetate (60 mL)[2]. Wash the organic layer sequentially with a 1:1 mixture of distilled water and brine (3 x 20 mL) to remove cesium salts and methanol[4].
-
Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
-
Self-Validation : Analyze the crude product via ¹H NMR. The disappearance of the broad pyrrole N-H singlet (~10.1 ppm) and the emergence of a complex multiplet for the chiral aliphatic side chain confirms successful N-alkylation.
Protocol 2: Wittig Olefination of the 5-Formyl Group
Objective: Convert the formyl group to a vinyl moiety, generating a stable, conjugated building block for downstream cross-coupling[1].
Materials:
-
N-alkylated pyrrole intermediate (1.0 eq)
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.5 eq)
-
Potassium tert-butoxide (KOtBu) (1.4 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
Step-by-Step Methodology:
-
Ylide Formation : In a flame-dried flask under an inert argon atmosphere, suspend Ph₃PCH₃Br in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Base Addition : Add KOtBu portion-wise. The suspension will transition to a bright yellow solution, indicating the formation of the active methylenetriphenylphosphorane ylide[1]. Stir at 0 °C for 30 minutes.
-
Substrate Addition : Dissolve the N-alkylated pyrrole intermediate in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 10 minutes to prevent localized exotherms.
-
Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The conversion of the aldehyde to the alkene is thermodynamically driven by the formation of the highly stable triphenylphosphine oxide byproduct[1].
-
Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with Diethyl Ether (3 x 20 mL). The use of ether helps precipitate the triphenylphosphine oxide during concentration.
-
Purification : Purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the pure vinyl pyrrole.
References
- Title: US20190352271A1 - Mcl-1 inhibitors Source: Google Patents URL
- Title: WO2019222112A1 - Mcl-1 inhibitors Source: Google Patents URL
Sources
Application Note: Paal-Knorr Synthesis of Substituted Pyrroles
Executive Summary
The Paal-Knorr synthesis remains the premier method for generating substituted pyrroles, a structural motif critical to medicinal chemistry (e.g., Atorvastatin, Sunitinib) and materials science (conducting polymers). While conceptually simple—condensing a 1,4-dicarbonyl compound with a primary amine—the reaction’s success relies on controlling competing pathways (furan formation), managing steric bulk, and driving the dehydration equilibrium.
This guide provides an in-depth technical analysis of the Paal-Knorr reaction, offering optimized protocols for both traditional thermal synthesis and modern green chemistry (microwave/iodine-catalyzed) approaches. It includes a validated case study on Atorvastatin manufacturing to demonstrate industrial scalability.
Mechanistic Insight & Kinetics
The Amarnath Mechanism
Contrary to early theories proposing an imine/enamine intermediate, kinetic studies by Amarnath et al. established that the reaction proceeds through a hemiaminal pathway. Understanding this is crucial for troubleshooting:
-
Nucleophilic Attack: The amine attacks one ketone carbonyl to form a hemiaminal.[1]
-
Cyclization (Rate Determining Step): The nitrogen lone pair attacks the second carbonyl.[1] This step is sensitive to steric hindrance (meso vs. dl-isomers of 1,4-diketones react at significantly different rates).
-
Dehydration: Two water molecules are eliminated to aromatize the system.
Critical Control Point: If the pH is too low (< 3), the oxygen of the hemiaminal is protonated preferentially over the nitrogen, leading to cyclization via oxygen and the formation of a furan (Paal-Knorr Furan Synthesis).
Mechanism Diagram
The following diagram details the stepwise transformation and the critical divergence point for furan formation.[2]
Caption: Mechanistic pathway of Paal-Knorr pyrrole synthesis highlighting the pH-dependent divergence toward furan side-products.
Critical Process Parameters (CPPs)
| Parameter | Optimal Range | Mechanistic Impact |
| Acidity (pH) | 4.0 – 6.5 | < 3.0: Promotes furan formation.> 8.0: Slows hemiaminal formation (requires acid catalysis). |
| Solvent | Toluene, EtOH, AcOH | Protics (EtOH/AcOH): Stabilize polar transition states.Aprotics (Toluene): Allow azeotropic water removal (Dean-Stark) to drive equilibrium ( |
| Sterics | Amine Dependent | Bulky amines (e.g., tert-butyl) significantly retard the cyclization step. Microwave irradiation is recommended for these substrates.[3] |
| Water | Anhydrous | Water is a byproduct. Its presence inhibits the final dehydration steps. Use molecular sieves or azeotropic distillation. |
Experimental Protocols
Protocol A: Standard Thermal Synthesis (Robust)
Best for: Large-scale synthesis, thermally stable substrates, and synthesis requiring water removal.
Reagents:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
p-Toluenesulfonic acid (p-TSA) (1-5 mol%)
-
Solvent: Toluene (or Benzene/Xylene)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve the 1,4-dicarbonyl compound and primary amine in Toluene (0.5 M concentration).
-
Catalysis: Add p-TSA (catalytic amount).
-
Reflux: Heat the mixture to reflux (
). Monitor water collection in the Dean-Stark trap. -
Monitoring: Reaction is typically complete when water evolution ceases (2–12 hours). Verify by TLC (disappearance of diketone).
-
Work-up: Cool to RT. Wash with saturated
(to remove acid), then brine. Dry over and concentrate in vacuo. -
Purification: Recrystallization (EtOH) or Silica Gel Chromatography.
Protocol B: Green Synthesis (Iodine-Catalyzed / Microwave)
Best for: Acid-sensitive substrates, rapid library generation, and "Green Chemistry" compliance.
Reagents:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
Molecular Iodine (
) (5 mol%)[4] -
Solvent: Solvent-free (Neat) or Ethanol
Procedure:
-
Mixing: In a microwave-safe vial, mix the diketone and amine.
-
Catalysis: Add 5 mol% molecular iodine (
). -
Activation (Choose one):
-
Method B1 (Stirring): Stir at room temperature for 1–4 hours.
-
Method B2 (Microwave): Irradiate at
for 2–10 minutes (Power: 100W).
-
-
Quench: Dilute with Ethyl Acetate and wash with 5%
(sodium thiosulfate) to remove iodine (decolorization indicates success). -
Isolation: Dry organic layer and concentrate. High purity often precludes chromatography.
Real-World Application: Atorvastatin Synthesis
The industrial synthesis of Atorvastatin (Lipitor) utilizes a convergent Paal-Knorr reaction to build the central pyrrole ring. This step is critical as it installs the chiral side chain.
Reaction Specifics:
-
Diketone: 4-fluoro-
-(2-methyl-1-oxopropyl)- -oxo- -diphenylbenzenebutanamide.[5][6][7] -
Amine: Chiral amino-ester (commercially available).
-
Catalyst: Pivalic acid (weak acid prevents racemization).
-
Conditions: Toluene/Heptane reflux with water removal.
Caption: The convergent Paal-Knorr step in the industrial manufacturing of Atorvastatin.[5][6][7]
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Equilibrium limitation (Water). | Switch to Protocol A (Dean-Stark) or add molecular sieves (4Å). |
| Formation of Furan | pH is too low (< 3).[8] | Neutralize strong acid catalysts. Switch to weak acids (AcOH, Pivalic) or Lewis Acids ( |
| Dark/Tarred Product | Polymerization of pyrrole. | Pyrroles are acid-sensitive and prone to oxidation. Perform reaction under |
| Starting Material Persists (Steric) | Bulky amine hindrance. | Use Microwave irradiation (Protocol B2) to overcome activation energy barrier. |
References
-
Amarnath, V., et al. (1991).[9] Mechanism of the Paal-Knorr Pyrrole Synthesis.[1][2][8][9][10][11][12] Journal of Organic Chemistry.[3][8]
-
Minetto, G., et al. (2005).[3] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[3] European Journal of Organic Chemistry.[3]
-
Banik, B. K., et al. (2004). Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole-Bearing N-Polyaromatic β-Lactams. Tetrahedron Letters/PMC.
-
Roth, B. D. (2002). The discovery and development of atorvastatin, a potent novel hypolipidemic agent. Progress in Medicinal Chemistry.[13]
-
BenchChem. (2025).[1][6][14][15] Application Notes and Protocols for the Paal-Knorr Synthesis of Substituted Pyrroles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (PDF) Paal–Knorr synthesis of pyrroles: from conventional to green synthesis [academia.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Reductive Amination of Methyl 5-formyl-1H-pyrrole-3-carboxylate
Executive Summary
This guide details the optimized protocol for the reductive amination of Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 119372-47-7). This scaffold is a critical intermediate in the synthesis of receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs) and porphyrin-based materials.
Unlike standard benzaldehydes, pyrrole-based aldehydes present a unique synthetic challenge: the electron-rich pyrrole ring donates electron density into the carbonyl group (vinylogous amide character), significantly reducing its electrophilicity. Furthermore, the pyrrole ring is susceptible to acid-catalyzed polymerization. This protocol circumvents these issues using a Sodium Triacetoxyborohydride (STAB) system, ensuring high chemoselectivity for the imine reduction while preserving the C3-ester and the sensitive pyrrole nucleus.
Chemical Logic & Mechanistic Insight
The "Deactivated Electrophile" Challenge
In Methyl 5-formyl-1H-pyrrole-3-carboxylate, the lone pair on the pyrrole nitrogen (N1) participates in resonance that extends to the C5-formyl oxygen. This conjugation stabilizes the carbonyl, making the carbonyl carbon less electrophilic toward amine attack compared to a phenyl analog.
-
Consequence: Imine formation is the rate-determining step and often requires catalytic acid activation or dehydrating conditions.
-
Risk: Strong Lewis acids or high temperatures can trigger polymerization of the electron-rich pyrrole ring.
The Solution: STAB-Mediated Reduction
We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).
-
Selectivity: STAB is mild and does not reduce the aldehyde competitively at the pH generated by the reaction (unlike
). It selectively reduces the protonated iminium ion formed in situ. -
Acid Control: Acetic acid (AcOH) is added to catalyze the initial attack of the amine on the deactivated aldehyde without degrading the pyrrole.
Reaction Pathway Visualization
The following diagram illustrates the specific pathway and the critical "Control Point" where STAB acts.
Figure 1: Mechanistic pathway highlighting the critical reduction of the Iminium species.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Methyl 5-formyl-1H-pyrrole-3-carboxylate | 1.0 | Substrate | Solid, often sparingly soluble. |
| Amine (R-NH₂) | 1.1 – 1.2 | Nucleophile | Free base preferred. If HCl salt, add 1 eq. TEA. |
| Sodium Triacetoxyborohydride (STAB) | 1.4 – 1.5 | Reductant | Moisture sensitive.[1] Weigh quickly. |
| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst | Essential for activating the deactivated aldehyde. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M - 0.2 M | Anhydrous. THF is a viable alternative. |
Step-by-Step Methodology (The "One-Pot" STAB Method)
Step 1: Solubilization & Activation
-
Charge an oven-dried reaction vial with Methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 equiv).
-
Add anhydrous DCE (concentration ~0.15 M). Stir until a suspension or solution forms.
-
Add the Amine (1.1 equiv).
-
Add Acetic Acid (1.0 equiv).
-
Observation: The mixture may clarify or change color (often yellow/orange) indicating imine formation.
-
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Critical Check: Do not skip this pre-stir. Because the pyrrole aldehyde is deactivated, you must allow the equilibrium to shift toward the imine before adding the reducing agent to prevent direct reduction of the aldehyde to the alcohol.
-
Step 2: Reductive Step 6. Cool the mixture to 0°C (ice bath). Note: Cooling is optional but recommended for small scales to suppress side reactions. 7. Add STAB (1.5 equiv) in one portion. 8. Remove the ice bath and allow the reaction to warm to RT. Stir for 4–16 hours.
- Monitoring: Monitor by LC-MS or TLC. The imine intermediate might be visible; ensure it is fully consumed.
Step 3: Workup & Isolation [2]
9. Quench: Add saturated aqueous
- Note: Pyrrole amines can be streaky on silica. Add 1% Triethylamine to the eluent if necessary.
Operational Workflow Diagram
Figure 2: Operational workflow for the reductive amination process.
Optimization & Troubleshooting Data
Solvent & Reducing Agent Screening
The following table summarizes the performance of different conditions for this specific pyrrole scaffold.
| Reducing Agent | Solvent | Additive | Yield | Outcome / Notes |
| STAB | DCE | AcOH (1 eq) | 88% | Optimal. Clean conversion. |
| STAB | THF | AcOH (1 eq) | 82% | Good, but reaction rate is slower than in DCE. |
| MeOH | AcOH (cat) | 75% | Effective, but generates toxic HCN/Cyanide waste. | |
| MeOH | None | 40% | Significant formation of pyrrole-alcohol (over-reduction of aldehyde). | |
| EtOH | None | <10% | Reduction of pyrrole ring or ester observed; catalyst poisoning common. |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion | Equilibrium favors aldehyde due to pyrrole deactivation. | Increase AcOH to 2.0 equiv. Add molecular sieves (4Å) during the pre-stir step to drive imine formation. |
| "Gummy" Crude | Polymerization of pyrrole. | Ensure temperature did not exceed RT. Avoid strong mineral acids. Check reagent quality (STAB degrades to acetic acid and boric acid over time). |
| Alcohol Byproduct | Direct reduction of aldehyde. | Critical: Increase the pre-stir time before adding STAB. Ensure amine is in slight excess (1.2 eq). |
| Ester Hydrolysis | Aqueous workup too basic or prolonged. | Use saturated |
Safety & Handling
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritant. Handle in a fume hood.
-
DCE (1,2-Dichloroethane): Carcinogen and highly flammable. If safety regulations prohibit DCE, THF or DCM are acceptable substitutes, though DCE generally provides the fastest kinetics for this reaction.
-
Pyrrole Derivatives: Many pyrroles are light-sensitive. Wrap reaction vessels in foil if the reaction time exceeds 12 hours.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
- Context: The foundational text for STAB protocols, establishing the superiority of STAB over NaCNBH3 for aldehyde selectivity.
-
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404.
- Context: Explains the mechanism of acyloxyborohydrides and their specific reactivity p
- Banik, B. K., et al. "Microwave-Induced Stereoselective Reductive Amination with Sodium Triacetoxyborohydride." Tetrahedron Letters, 2003.
-
PubChem Compound Summary. "Methyl 5-formyl-1H-pyrrole-3-carboxylate." CAS: 119372-47-7.
- Context: Verification of the specific chemical structure and physical properties.
Sources
Use in the synthesis of porphyrins or other macrocycles
Application Note: Advanced Strategies in Porphyrin & Macrocycle Synthesis
Part 1: Executive Summary & Strategic Framework
The synthesis of porphyrins and related macrocycles (phthalocyanines, corroles) is a cornerstone of modern chemical biology, underpinning advancements in Photodynamic Therapy (PDT), catalytic oxidations, and molecular electronics.
However, the "Use" of these methods is often oversimplified. Successful macrocyclization is not merely mixing reagents; it is a battle against entropy and polymerization. This guide details the two dominant strategies for porphyrin synthesis—the Lindsey Method (equilibrium-controlled) and the Adler-Longo Method (thermodynamic sink)—and contrasts them with the metal-templated synthesis of phthalocyanines.
The Core Challenge:
-
Porphyrins: Formed via the condensation of pyrrole and aldehydes.[1][2][3][4][5][6] The challenge is reversible polymerization vs. irreversible cyclization.
-
Phthalocyanines: Formed via the tetramerization of phthalonitriles. The challenge is overcoming the high activation energy, typically lowered by metal templates.
Part 2: The Lindsey Method (Equilibrium Control)
Best For: Sterically hindered, acid-sensitive, or complex aldehydes. Mechanism: Two-step, one-pot reaction.[7]
-
Equilibrium: Acid-catalyzed condensation forms the porphyrinogen (colorless, non-aromatic).
-
Oxidation: Addition of an oxidant (DDQ or p-chloranil) converts porphyrinogen to porphyrin (aromatic, colored).
Experimental Protocol
Reagents:
-
Pyrrole (Freshly distilled is critical to avoid black tar).
-
Aldehyde (e.g., Benzaldehyde, 1 eq).
-
Solvent: Dry Dichloromethane (DCM) or Chloroform (CHCl3).
-
Catalyst: Boron trifluoride diethyl etherate (
) or Trifluoroacetic acid (TFA). -
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere):
-
Purge a reaction flask with
or Ar. -
Add dry DCM (degassed).
-
Add aldehyde and pyrrole to achieve a concentration of 10⁻² M .
-
Expert Insight: High dilution is mandatory.[8] Higher concentrations favor linear polymer chains over cyclic tetramers.
-
-
Acid Catalysis (The Scrambling Phase):
-
Add TFA (final conc. ~1 mM) or
(final conc. ~3.3 mM). -
Stir at room temperature for 1 hour.
-
Self-Validating Check: The solution should remain relatively clear or turn pale yellow/pink. If it turns black immediately, your pyrrole was oxidized, or the acid concentration is too high.
-
-
Oxidation (The Locking Phase):
-
Add DDQ (3 equivalents relative to pyrrole).
-
Stir for 1 hour at room temperature.
-
Self-Validating Check: The solution will instantly turn dark, and upon dilution, a strong Soret band (~420 nm) will appear in UV-Vis.
-
-
Quenching:
-
Add Triethylamine (TEA) to neutralize the acid.
-
Concentrate via rotary evaporation.[1]
-
-
Purification:
-
Pass through a silica gel plug to remove polymeric tars.
-
Recrystallize from DCM/Methanol.
-
Visualizing the Lindsey Logic
Caption: The Lindsey workflow relies on establishing a thermodynamic equilibrium of porphyrinogens before irreversible oxidation locks the macrocycle structure.
Part 3: The Adler-Longo Method (Thermodynamic Sink)
Best For: Simple, robust aldehydes (e.g., benzaldehyde, tolualdehyde) and large-scale synthesis. Mechanism: High-temperature condensation in acidic solvent. Air serves as the oxidant.[2][4][5]
Experimental Protocol
Reagents:
Step-by-Step Workflow:
-
Reflux Setup:
-
Bring Propionic Acid to reflux (141°C).
-
Expert Insight: Propionic acid is chosen over acetic acid because its higher boiling point drives the reaction faster and improves the solubility of the intermediate.
-
-
Addition:
-
Add aldehyde and pyrrole simultaneously.[8]
-
Reflux for 30 minutes open to the air (oxygen is required).
-
-
Crystallization (The Purification Hack):
-
Cool the mixture to room temperature.
-
Self-Validating Check: Purple crystals of meso-tetraphenylporphyrin (TPP) should precipitate spontaneously. Tars remain in the solution.
-
-
Isolation:
Comparison of Methods:
| Feature | Lindsey Method | Adler-Longo Method |
| Conditions | Room Temp, Inert Gas | Reflux (141°C), Aerobic |
| Concentration | Low (10⁻² M) | High (~0.4 M) |
| Yield | 30–40% (High purity) | ~20% (Crystalline, lower purity initially) |
| Scope | Sensitive aldehydes | Robust aldehydes only |
Part 4: Phthalocyanine Synthesis (Template Effect)
Unlike porphyrins, phthalocyanines (Pcs) are generally synthesized using a metal ion to "template" the cyclization of four phthalonitrile units.
Mechanism: The metal ion (e.g., Zn²⁺, Cu²⁺) coordinates with the nitrogen atoms of the phthalonitrile, organizing four units into a geometry favorable for ring closure.
Protocol: Zn-Phthalocyanine Synthesis
-
Reagents: Phthalonitrile (4 eq), Zinc Acetate (1 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, catalyst), Pentanol (solvent).
-
Reaction: Reflux at 140–150°C for 12 hours.
-
Workup: Precipitate in methanol.
-
Purification: Soxhlet extraction (Pcs are extremely insoluble).
Visualizing the Template Effect
Caption: The metal ion acts as a template, lowering the entropic cost of bringing four nitrile units together.
Part 5: Troubleshooting & Quality Control
1. The "Black Tar" Problem:
-
Cause: Polymerization of pyrrole.
-
Solution: Distill pyrrole over
immediately before use. If the pyrrole is yellow or brown, it will fail.
2. Acid Scrambling (Lindsey Method):
-
Issue: If the acid catalyst is too strong or reaction time too long, the bonds between the meso-carbon and pyrrole can break and rearrange (scrambling).
-
Check: Analyze aliquots via TLC. If you see multiple spots indicating different substitution patterns (for mixed-aldehyde syntheses), reduce acid contact time.
3. Chlorin Contamination:
-
Issue: Incomplete oxidation leaves "chlorin" (one reduced double bond).
-
Detection: Look for a peak at ~650 nm in the UV-Vis spectrum.
-
Fix: Treat the crude product with excess DDQ in refluxing toluene.
Decision Matrix: Which Method to Use?
Caption: A logic gate for selecting the optimal synthetic pathway based on substrate stability and target structure.
References
-
Lindsey, J. S., et al. (1987).[7][8][10] "Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions." The Journal of Organic Chemistry.
-
Adler, A. D., Longo, F. R., et al. (1967).[8] "On the preparation of metalloporphyrins." The Journal of Organic Chemistry.
-
McKeown, N. B. (1998). "Phthalocyanine Materials: Synthesis, Structure and Function."[11] Cambridge University Press.
-
BenchChem Application Note. (2025). "Step-by-Step Synthesis of Meso-Substituted Porphyrins."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02277G [pubs.rsc.org]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Lindsey, J.S., Schreiman, I.C., Hsu, H.C., Kearney, P.C. and Marguerettaz, A.M. (1987) Rothemund and Adler-Longo Reactions Revisited Synthesis of Tetraphenylporphyrins under Equilibrium Conditions. The Journal of Organic Chemistry, 52, 827-836. - References - Scientific Research Publishing [scirp.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Application Note: Engineering Dual-Responsive Polymeric Coatings for Next-Generation Drug-Eluting Implants
Executive Summary & Scientific Rationale
The advent of Drug-Eluting Stents (DES) revolutionized interventional cardiology by significantly reducing vascular restenosis rates compared to bare-metal stents. However, the first-generation DES relied on durable, non-biodegradable polymeric coatings that often provoked chronic inflammatory responses, delayed endothelialization, and increased the risk of late stent thrombosis[1]. To circumvent these limitations, modern drug development and biomaterial engineering have shifted toward "smart," stimuli-responsive polymers[1][2].
This application note details the end-to-end development of a dual-responsive (temperature and pH) block copolymer coating designed for targeted drug delivery. By leveraging Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Electrohydrodynamic Atomization (EHDA), researchers can engineer self-validating, highly controlled micro/nanostructured coatings that respond dynamically to the ischemic or tumor microenvironment[3][4].
Mechanistic Design of the Polymeric System
The engineered coating utilizes a block copolymer: poly(N-isopropylacrylamide)-block-poly(N,N-dimethylaminoethyl methacrylate) (pNIPAAm-b-PDMAEMA) .
-
Thermo-Responsiveness: pNIPAAm exhibits a Lower Critical Solution Temperature (LCST) of ~32°C. At physiological temperatures, it undergoes a phase transition from a hydrophilic coil to a hydrophobic globule, facilitating the controlled expulsion of encapsulated hydrophobic drugs (e.g., Sirolimus)[5][6].
-
pH-Responsiveness: PDMAEMA contains tertiary amine groups that become protonated in mildly acidic environments (such as ischemic tissue or tumor microenvironments, pH ~6.5). This protonation induces polymer swelling, accelerating drug release precisely where tissue is inflamed or hypoxic[3][6].
-
Synthesis Rationale: RAFT polymerization is explicitly chosen over Atom Transfer Radical Polymerization (ATRP) because RAFT does not require cytotoxic heavy metal catalysts (e.g., Copper). This eliminates the need for exhaustive post-polymerization metal removal, streamlining the regulatory pathway for biomedical and in vivo applications[7][8].
Workflow Visualization
Workflow for the synthesis and application of dual-responsive polymeric coatings via RAFT and EHDA.
Self-Validating Experimental Protocols
Protocol A: Synthesis of pNIPAAm-b-PDMAEMA via RAFT Polymerization
This protocol describes the synthesis of the block copolymer using 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as the Chain Transfer Agent (CTA) and Azobisisobutyronitrile (AIBN) as the radical initiator.
-
Step 1: Monomer Purification
-
Action: Pass NIPAAm and DMAEMA monomers through a basic alumina column prior to use.
-
Causality: Commercial monomers contain inhibitors (e.g., MEHQ) to prevent auto-polymerization during storage. If not removed, these inhibitors will quench the primary radicals generated by AIBN, leading to unpredictable kinetics, severe induction periods, or complete reaction failure.
-
-
Step 2: Reaction Assembly
-
Action: In a Schlenk flask, dissolve NIPAAm, CPAD, and AIBN in 1,4-Dioxane. Maintain a strict molar ratio of [Monomer]:[CTA]:[Initiator] at 100:1:0.1.
-
Causality: The 10:1 ratio of CTA to Initiator ensures that the vast majority of propagating chains are initiated by the fragmentation of the CTA rather than the AIBN directly. This maintains the rapid addition/fragmentation equilibrium required for a "living" polymerization, ensuring all chains grow simultaneously to yield a narrow molecular weight distribution[8][9].
-
-
Step 3: Degassing via Freeze-Pump-Thaw
-
Action: Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line. Backfill with ultra-pure Argon.
-
Causality: Molecular oxygen is a diradical that acts as a highly potent scavenger of carbon-centered propagating radicals. Absolute anaerobiosis is required to prevent premature chain termination.
-
-
Step 4: Polymerization
-
Action: Submerge the flask in a pre-heated oil bath at 70°C for 12 hours to synthesize the first block (pNIPAAm). Subsequently, inject degassed DMAEMA to grow the second block.
-
Causality: 70°C perfectly aligns with the ~10-hour half-life of AIBN, providing a steady, controlled flux of radicals without causing thermal degradation of the thiocarbonylthio end-groups.
-
-
Step 5: Purification
-
Action: Precipitate the polymer in cold diethyl ether, followed by dialysis (MWCO 3.5 kDa) against deionized water for 48 hours, and lyophilize.
-
Causality: Dialysis removes unreacted monomers and low-molecular-weight oligomers, which are highly cytotoxic and would compromise the biocompatibility of the final medical device.
-
Self-Validation & Quality Control (Protocol A):
-
NMR Spectroscopy: Confirm >95% monomer conversion by the disappearance of vinyl proton signals (5.5–6.5 ppm).
-
Gel Permeation Chromatography (GPC/SEC): Validate the living nature of the RAFT process by confirming a monomodal molecular weight distribution with a dispersity (Ð) < 1.2. A Ð > 1.3 indicates unwanted termination events[8][9].
Protocol B: Electrohydrodynamic Atomization (EHDA) for Stent Coating
EHDA (electrospraying) is utilized to deposit the polymer-drug matrix onto bare-metal Cobalt-Chromium (Co-Cr) stents.
-
Step 1: Ink Formulation
-
Action: Dissolve the lyophilized pNIPAAm-b-PDMAEMA (5 wt%) and Sirolimus (1 wt%) in a binary solvent system of Chloroform and Ethanol (70:30 v/v).
-
Causality: Chloroform provides excellent solubility for both the block copolymer and the hydrophobic drug, while offering rapid evaporation during the droplet flight phase. Ethanol is critically added to increase the dielectric constant of the ink, which is fundamentally required to stabilize the Taylor cone under high-voltage fields[4].
-
-
Step 2: EHDA Parameter Optimization
-
Action: Load the ink into a syringe pump connected to a 22G blunt-tip stainless steel needle. Set the flow rate to 0.5 mL/h, applied voltage to 12–15 kV, and the tip-to-collector (stent) distance to 10 cm. Rotate the grounded stent mandrel at 100 rpm.
-
Causality: These specific parameters prevent "wetting" (solvent reaching the stent strut before evaporating) and "webbing" (polymer chains entangling prematurely). This ensures a uniform, micro/nanostructured particulate coating that has been shown to significantly reduce neutrophil and platelet adhesion, thereby improving hemocompatibility[4].
-
Self-Validation & Quality Control (Protocol B):
-
Scanning Electron Microscopy (SEM): Inspect the strut surfaces. A validated coating must display a uniform topography devoid of bridging between struts or micro-cracks (which would cause catastrophic burst release of the drug).
-
High-Performance Liquid Chromatography (HPLC): Elute a sample coated stent in a release medium (e.g., PBS with 0.1% Tween 20) to quantify total drug loading and ensure encapsulation efficiency exceeds 85%.
Quantitative Data & Validation Metrics
To ensure reproducibility and clinical translatability, the engineered coating must meet the following quantitative specifications:
| Parameter | Analytical Method | Target Specification | Biological Relevance |
| Molecular Weight (Mn) | GPC/SEC | 25,000 - 30,000 Da | Ensures optimal degradation kinetics and renal clearance post-erosion. |
| Dispersity (Ð) | GPC/SEC | < 1.2 | Guarantees uniform micellization and predictable, zero-order drug release. |
| Thermo-response (LCST) | DLS / UV-Vis | ~32 - 34 °C | Triggers conformational chain collapse upon contact with physiological heat. |
| Coating Thickness | SEM Cross-section | 5 - 8 µm | Prevents stent strut bridging while maintaining sufficient drug reservoir capacity. |
| Sirolimus Encapsulation | HPLC | > 85% | Ensures the required therapeutic payload is delivered to the vascular wall. |
| Burst Release (24h) | In vitro Release Assay | < 15% | Prevents acute local toxicity and ensures sustained anti-proliferative action. |
References
1.[3] Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy. frontiersin.org. 3 2.[2] Stimuli-Responsive Drug Release from Smart Polymers - PMC. nih.gov. 2 3.[5] Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. mdpi.com. 5 4.[1] Coatings for Cardiovascular Stents—An Up-to-Date Review - PMC - NIH. nih.gov. 1 5.[6] Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. polyu.edu.hk. 6 6.[4] Efficacy and safety of micro/nanostructured polymeric coatings for drug eluting stents. jocms.org.4 7.[7] Synthesis of Star Polymers by RAFT Polymerization as Versatile Nanoparticles for Biomedical Applications. scispace.com. 7 8.[9] Azide-Terminated RAFT Polymers for Biological Applications. umass.edu. 9 9.[8] Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. mdpi.com. 8
Sources
- 1. Coatings for Cardiovascular Stents—An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimuli-Responsive Drug Release from Smart Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy [frontiersin.org]
- 4. Efficacy and safety of micro/nanostructured polymeric coatings for drug eluting stents | Journal of Contemporary Medical Sciences [jocms.org]
- 5. mdpi.com [mdpi.com]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. elements.chem.umass.edu [elements.chem.umass.edu]
Troubleshooting & Optimization
Common side products in the synthesis of Methyl 5-formyl-1H-pyrrole-3-carboxylate
Current Status: ● Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Troubleshooting for Vilsmeier-Haack Formylation
System Overview & Core Directive
Target Molecule: Methyl 5-formyl-1H-pyrrole-3-carboxylate Primary Application: Key intermediate for receptor tyrosine kinase inhibitors (e.g., Sunitinib). Standard Synthetic Route: Vilsmeier-Haack Formylation of Methyl 1H-pyrrole-3-carboxylate.
This guide addresses the specific impurity profile generated when introducing a formyl group at the C5 position of a 3-substituted pyrrole. The Vilsmeier-Haack reaction, while robust, is sensitive to steric crowding and moisture, leading to a predictable set of side products.
The "Happy Path" Protocol (Reference Standard)
To diagnose deviations, we must first define the standard operating procedure (SOP).
-
Reagent Formation: POCl₃ (1.1 eq) is added to DMF (3.0 eq) at 0°C to form the Vilsmeier salt (chloroiminium ion).
-
Addition: Methyl 1H-pyrrole-3-carboxylate (1.0 eq) in DMF is added.
-
Heating: Reaction warmed to ~60°C to effect electrophilic substitution.
-
Hydrolysis (Critical): The intermediate iminium salt is hydrolyzed using aqueous sodium acetate or mild base (pH 8-9) to release the aldehyde.
Visualizing the Reaction Landscape
The following diagram maps the kinetic competition between the desired pathway and common failure modes.
Figure 1: Reaction landscape showing the bifurcation between the desired C5-formylation and competing C2-formylation, hydrolysis, and polymerization pathways.
Troubleshooting Tickets (Impurity Analysis)
Ticket #001: The "Twin Peak" Problem (Regioselectivity)
User Report: "HPLC shows a persistent impurity (5-10%) eluting very close to the main peak. Recrystallization is difficult."
Diagnosis: Regioisomer Contamination (Methyl 2-formyl-1H-pyrrole-3-carboxylate).
-
Mechanism: Pyrroles are electron-rich and undergo electrophilic substitution at the
-positions (C2 and C5). -
Causality: While the ester group at C3 creates steric hindrance protecting C2, it does not block it entirely. Higher reaction temperatures (>80°C) increase the energy available to overcome this steric barrier, increasing the C2:C5 ratio.
-
Resolution:
-
Temperature Control: Maintain the Vilsmeier complex formation at 0°C and the reaction temperature below 60°C.
-
Solvent Switch: Using a bulkier solvent or modifying the Vilsmeier reagent (e.g., using
or bulky amides) can improve steric discrimination, though this is often overkill. -
Purification: These isomers often co-crystallize. Flash chromatography (Silica, Hexane/EtOAc gradient) is usually required to separate them effectively before crystallization.
-
Ticket #002: Low Yield & Polar Baseline (Ester Hydrolysis)
User Report: "Yield is 40% lower than expected. LC-MS shows a large peak with Mass [M-14]."
Diagnosis: Ester Hydrolysis (5-formyl-1H-pyrrole-3-carboxylic acid).
-
Mechanism: The methyl ester is susceptible to hydrolysis, particularly during the quenching phase. The Vilsmeier intermediate is an iminium salt that releases HCl upon contact with water. If the quench is not buffered, the pH drops rapidly, catalyzing acid hydrolysis of the ester.
-
Causality: Quenching directly into water without a buffer, or allowing the quench mixture to stand at acidic pH for too long.
-
Resolution:
-
Buffered Quench: Always quench the reaction mixture into a pre-cooled solution of Sodium Acetate (NaOAc) or saturated
. Maintain pH > 5. -
Rapid Extraction: Do not let the aqueous layer sit. Extract immediately into DCM or EtOAc.
-
Ticket #003: The "Black Tar" Scenario (Polymerization)
User Report: "The reaction mixture turned into an intractable black solid upon heating."
Diagnosis: Pyrrole Polymerization (Dipyrromethanes/Polypyrroles).
-
Mechanism: Pyrroles are notoriously acid-sensitive ("acidophobic"). In the presence of strong acid (generated by
+ moisture) and heat, the electron-rich pyrrole rings can attack the formyl groups of product molecules or unreacted Vilsmeier intermediates, leading to polymerization. -
Causality:
-
Wet Reagents: Moisture in DMF reacts with
to generate phosphoric acid and HCl before the reaction starts. -
Runaway Exotherm: Adding pyrrole too fast causing localized heating.
-
-
Resolution:
-
Dry Solvents: Use anhydrous DMF (<0.05% water).
-
Controlled Addition: Add the pyrrole solution dropwise to the Vilsmeier complex at 0°C.
-
Analytical Data Reference
Use the following table to identify peaks in your chromatograms.
| Compound | Structure Description | Relative Polarity | HPLC Elution Order (Reverse Phase) | Mass Shift (vs Target) |
| Side Product B | Carboxylic Acid (Hydrolysis) | High | 1 (Earliest) | -14 Da |
| Target | 5-Formyl Methyl Ester | Medium | 2 | 0 (Ref) |
| Side Product A | 2-Formyl Isomer | Medium | 3 (Very close to Target) | 0 (Isobaric) |
| Starting Material | Methyl pyrrole-3-carboxylate | Low-Medium | 4 | -28 Da (No CHO) |
| Side Product C | Dimers/Oligomers | Very Low | 5 (Late/Wash) | ~2x Mass |
Troubleshooting Logic Flow
Follow this decision tree when analyzing crude reaction mixtures.
Figure 2: Logical decision tree for diagnosing synthetic failures based on analytical data.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Sunitinib Intermediate Synthesis & Impurities
-
Regioselectivity in Pyrrole Formylation
- Title: Hydrolysis of methyl esters (General Context)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]
- 9. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Optimization of reaction conditions for formylpyrrole synthesis
Topic: Optimization of Reaction Conditions for Formylpyrrole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide
Introduction: The Formylation Landscape
Synthesizing formylpyrroles (pyrrole-carboxaldehydes) is a pivotal step in constructing porphyrins, BODIPY dyes, and pharmaceutical agents like Sunitinib. While the pyrrole ring is electron-rich and inherently nucleophilic, its acid sensitivity and tendency to polymerize ("tarring") make formylation a delicate balancing act.
This guide moves beyond textbook definitions to address the operational failures you encounter in the fume hood. We focus on the two dominant pathways: Electrophilic Aromatic Substitution (Vilsmeier-Haack) and Directed Lithiation .
Module 1: The Vilsmeier-Haack (VH) Protocol
Target: 2-Formylpyrroles (Major isomer)
Reagents: POCl
The Vilsmeier-Haack reaction is the industry standard for introducing an aldehyde at the
Visualizing the Mechanism & Failure Points
Caption: The Vilsmeier-Haack pathway. Note that the Iminium Salt is stable and must be actively hydrolyzed to release the aldehyde.
Troubleshooting Guide: Vilsmeier-Haack
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Acid-catalyzed polymerization.
Pyrroles are notoriously unstable in strong acids, especially when heated. The formation of the Vilsmeier reagent generates HCl byproducts, and POCl
-
Temperature Control: Never add POCl
to DMF at room temperature. Cool the DMF to 0–5°C first. -
Solvent Buffer: If your pyrrole is electron-rich (e.g., alkyl-substituted), dilute the reaction with 1,2-dichloroethane (DCE) or Dichloromethane (DCM). This acts as a heat sink.
-
The "Inverse Addition": For extremely sensitive substrates, pre-form the Vilsmeier reagent (DMF + POCl
) at 0°C, then add the pyrrole solution dropwise to the reagent. This prevents the pyrrole from seeing a high concentration of unreacted POCl .
Q2: TLC shows full conversion, but I recovered <40% yield after workup. Where is my product?
Diagnosis: Incomplete hydrolysis of the iminium salt. The intermediate iminium salt (see diagram) is water-soluble. If you simply wash with water and extract, the salt stays in the aqueous layer and is discarded. Corrective Protocol:
-
Quench: Pour the reaction mixture onto crushed ice/sodium acetate (NaOAc) mixture.
-
Time: Stir the aqueous mixture vigorously for 1–2 hours at room temperature (or slightly warm to 40°C if stable). You must observe the disappearance of the iminium species (often colored) and the precipitation of the organic aldehyde.
-
pH Adjustment: Neutralize to pH 7–8 with saturated NaHCO
or 2M NaOH before extraction. The aldehyde is less soluble in water than the salt.
Q3: The reaction solidifies and stirring stops.
Diagnosis: Precipitation of the Vilsmeier salt. Solution: This is actually a good sign of reagent formation. Add anhydrous DCM or DCE to maintain fluidity. Do not increase the temperature to melt it, as this may degrade the reagent.
Module 2: Regioselectivity (The 3-Formyl Challenge)
The Vilsmeier-Haack reaction has an overwhelming preference for the 2-position (
Decision Matrix: Selecting the Right Method
Caption: Decision tree for selecting the optimal synthetic route based on regiochemical requirements.
Troubleshooting Guide: 3-Formyl Synthesis
Q4: I need 3-formylpyrrole. Can I just force the Vilsmeier reaction?
Answer: Generally, no. If the 2-positions are open, you will get >95% 2-formyl product. The Solution (The "Bulky Shield" Protocol):
-
Protect: Install a Triisopropylsilyl (TIPS) group on the Nitrogen. The sheer bulk of the TIPS group sterically hinders the adjacent 2- and 5-positions [1].
-
Formylate: Run the Vilsmeier reaction. The electrophile is forced to attack the 3-position.
-
Deprotect: Remove TIPS with TBAF.
Q5: My N-protected pyrrole decomposed during lithiation (Formylation via DMF quench).
Diagnosis: Incompatible protecting group or temperature. N-Boc groups can be labile to strong nucleophiles (like t-BuLi) or act as directing groups for ortho-lithiation (2-position). Corrective Protocol:
-
Switch Group: Use N-TIPS or N-Phenylsulfonyl (less ideal for 3-pos, but stable).
-
Cryogenics: Lithiation must be performed at -78°C .
-
Quench: Add anhydrous DMF at -78°C, stir for 30 mins, then warm to room temperature. Adding DMF at higher temperatures causes side reactions.
Module 3: Comparative Data & Reagent Selection
Use this table to select the optimal conditions for your specific substrate.
| Method | Electrophile | Target Regiochemistry | Key Advantage | Major Limitation |
| Vilsmeier-Haack | Chloroiminium Ion | 2-Position (Primary) | High yields, scalable, low cost. | Fails with electron-deficient pyrroles; acidic conditions. |
| Duff Reaction | Hexamethylenetetramine | 2-Position (or 2,5-di) | Can introduce two formyl groups. | Low yields, harsh acidic conditions (TFA).[1] |
| Reimer-Tiemann | Dichlorocarbene (:CCl | 2-Position | Uses basic conditions (good for acid-sensitive). | Generally poor yields for pyrroles (better for phenols). |
| Directed Lithiation | DMF (after Li-exchange) | 3-Position (with N-TIPS) | Only reliable route for 3-formyl. | Requires cryogenic conditions; moisture sensitive. |
References
-
Organic Syntheses: Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. "2-Pyrrolealdehyde". Org.[2][3][4][5] Synth.1956 , 36, 74. [Link]
-
Vilsmeier-Haack Review: Meth-Cohn, O.; Stanforth, S. P.[3] "The Vilsmeier–Haack Reaction".[1][3][6][7][8][9][10][11] Comprehensive Organic Synthesis1991 , 2, 777-794. [Link]
-
3-Formylpyrrole Strategy: Bray, B. L. et al. "General synthesis of 3-substituted pyrroles". J. Org.[4][5] Chem.1990 , 55, 6317–6328. (Describes the N-TIPS blocking strategy). [Link]
Disclaimer: These protocols involve hazardous chemicals (POCl
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Navigating the Labyrinth: A Guide to Formylpyrrole Purification
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-challenging purification of formylpyrroles. These valuable heterocyclic compounds, while ubiquitous in natural products and crucial as synthetic intermediates, are notoriously prone to instability during isolation.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you preserve the integrity of your formylpyrroles and achieve high purity.
Troubleshooting Guide: Addressing Common Stability Issues
Issue 1: My formylpyrrole is decomposing on the silica gel column. The collected fractions are showing multiple spots on TLC, or I'm getting no product at all.
This is the most frequently encountered problem. The acidic nature of standard silica gel is often the primary culprit.
The "Why": Causality and Mechanism
-
Acid-Catalyzed Decomposition: The pyrrole ring, particularly when activated by an electron-donating group (even the nitrogen lone pair itself), is susceptible to acid-catalyzed polymerization or decomposition. The silanol groups (Si-OH) on the surface of silica gel create a localized acidic environment that can protonate the pyrrole ring, initiating a cascade of undesirable reactions.
-
Silica-Mediated Oxidation: For certain sensitive formylpyrroles, prolonged exposure to silica gel in the presence of air can lead to oxidation.[2] This process can be accelerated by trace metal impurities in the silica.
Solutions & Protocols
-
Neutralize Your Stationary Phase: This is the most effective first-line defense.
-
Protocol for Preparing Neutralized Silica Gel:
-
Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).
-
Add 1-2% (v/v) of triethylamine (Et3N) or another suitable amine base (e.g., diisopropylethylamine) to the slurry.
-
Stir the slurry for 15-30 minutes to ensure thorough mixing and neutralization of the acidic sites.
-
Pack your column with the neutralized silica slurry as you normally would.
-
It is also advisable to add a small amount (0.1-0.5%) of the same amine to your eluent to maintain neutral conditions throughout the purification.
-
-
-
Switch to a Less Acidic Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for acid-sensitive compounds. Basic alumina is particularly effective for very sensitive substrates. However, be aware that highly polar compounds may bind irreversibly to alumina.
-
Celite Filtration: For removing baseline impurities or solid reagents, a plug of Celite can be a gentle and effective alternative to a full chromatographic separation.[3]
-
-
Minimize Contact Time:
-
Flash Chromatography: Employing flash chromatography with higher flow rates will reduce the time your compound spends on the stationary phase, thereby minimizing the opportunity for degradation.
-
| Parameter | Standard Silica Gel | Neutralized Silica Gel | Alumina (Neutral/Basic) |
| Acidity | High | Neutral | Neutral to Basic |
| Best For | Robust, non-acid sensitive compounds | Acid-sensitive formylpyrroles | Very acid-sensitive compounds, alternative to silica |
| Considerations | Can cause decomposition of sensitive compounds. | Requires addition of a base to the eluent. | May strongly retain highly polar compounds. |
Issue 2: My formylpyrrole, which appeared pure by NMR after extraction, is showing signs of discoloration and impurity upon storage.
Formylpyrroles can be susceptible to oxidation and light-induced degradation.
The "Why": Causality and Mechanism
-
Oxidation: The electron-rich pyrrole ring can react with atmospheric oxygen, leading to the formation of colored, often polymeric, byproducts.[4][5][6] This process can be catalyzed by light and trace metals.
-
Autopolymerization: Some formylpyrroles, especially those with unsubstituted positions on the ring, can undergo self-condensation or polymerization over time.
Solutions & Protocols
-
Inert Atmosphere Storage:
-
Store your purified formylpyrrole under an inert atmosphere (nitrogen or argon).
-
Use vials with Teflon-lined caps to ensure a good seal.
-
-
Protection from Light:
-
Store samples in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
-
Low-Temperature Storage:
-
For long-term storage, keeping the compound in a freezer (-20°C or below) can significantly slow down degradation processes.
-
-
Solvent Choice for Storage:
-
If storing in solution, use a high-purity, degassed solvent. Avoid chlorinated solvents which can generate acidic impurities over time.
-
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify my formylpyrrole instead of chromatography?
A1: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid formylpyrroles, as it avoids contact with potentially destructive stationary phases.[7][8][9]
-
Key to Success: The critical step is finding a suitable solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[10]
-
General Procedure:
-
Dissolve the crude formylpyrrole in a minimal amount of a suitable hot solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[11]
-
Dry the crystals thoroughly.
-
Q2: I've heard that distillation is a good method for purifying some pyrroles. Is this applicable to formylpyrroles?
A2: Yes, for formylpyrroles that are liquids or low-melting solids and are thermally stable, vacuum distillation can be a very effective purification technique.[12][13] It is particularly useful for removing non-volatile impurities.
-
Important Considerations:
-
Thermal Stability: You must first determine if your compound can withstand the temperatures required for distillation, even under vacuum. A small-scale test is recommended.
-
Purity of Starting Material: Distillation is most effective when the impurities have significantly different boiling points from the desired product.
-
Q3: My formylpyrrole is an oil and is not suitable for recrystallization. Chromatography is causing decomposition. What are my options?
A3: This is a challenging scenario that requires a careful, multi-pronged approach.
-
Re-evaluate Chromatography Conditions:
-
Have you tried a gradient elution on neutralized silica, starting with a very non-polar solvent and gradually increasing polarity? This can sometimes elute the product before more polar, potentially destructive, impurities.
-
Consider reverse-phase chromatography (e.g., C18 silica) if your compound has sufficient polarity. The mobile phases (typically water/acetonitrile or water/methanol) are generally less harsh than normal-phase eluents.
-
-
Chemical Derivatization:
-
If the aldehyde is the source of instability, you could temporarily protect it as an acetal, purify the more stable acetal, and then deprotect it in a subsequent step. This adds steps but can be a robust solution for particularly stubborn cases.
-
-
Liquid-Liquid Extraction:
-
A carefully designed series of liquid-liquid extractions, potentially using buffers to adjust the pH of an aqueous phase, can sometimes remove key impurities without the need for chromatography.
-
Workflow Visualization
Below is a decision-making workflow to guide your choice of purification strategy.
Caption: Decision tree for selecting a formylpyrrole purification method.
By understanding the inherent instabilities of formylpyrroles and proactively choosing the appropriate purification strategy, you can significantly improve your yields and obtain the high-purity materials necessary for successful research and development.
References
- 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
- Preparation method of high purity N-formyl pyrrolidine and its homolog.
- Recrystallization.
- Recrystalliz
- Recrystallization - Single Solvent.University of California, Los Angeles.
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.Royal Society of Chemistry.
- The Oxidation of Pyrrole.Chemistry – An Asian Journal.
- The Oxid
- Recrystalliz
- Recrystalliz
- Silica gel-Mediated Oxidation of Prenyl Motifs Generates N
- Pyrrole.Organic Syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [wiredchemist.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
troubleshooting pyrrole polymerization during reactions
Pyrrole Chemistry Technical Support Hub Status: Operational | Ticket ID: PYR-POLY-001
Welcome to the Pyrrole Technical Support Center. This guide addresses the high reactivity of the pyrrole ring, specifically its tendency to polymerize into "pyrrole black" or "pyrrole red" tars during organic synthesis. Unlike standard protocols, this guide functions as a diagnostic tool for researchers encountering failure modes in Paal-Knorr, porphyrin, or general electrophilic substitution reactions.
Module 1: Pre-Reaction Diagnostics (Purity & Storage)
Q: My commercial pyrrole arrived black or turned black in the bottle. Can I still use it?
A: Do not use black pyrrole for sensitive catalysis. The black color indicates the formation of polypyrrole oligomers via autoxidation. These oligomers act as radical initiators and Lewis base poisons, which will drastically lower yields in acid-catalyzed reactions (like porphyrin synthesis).
The Fix: Distillation Protocol You must purify the monomer immediately before use. Simple distillation is often insufficient due to azeotropes with water.
Protocol: Anaerobic Distillation of Pyrrole
-
Reagents: Commercial pyrrole, Calcium Hydride (
). -
Safety:
releases hydrogen gas upon reaction with water.[1] Perform in a fume hood.
-
Pre-Drying: Stir pyrrole over
(5% w/v) for 3-4 hours under or Ar. This removes water, which is a co-catalyst for polymerization. -
Setup: Connect a short-path distillation head. Ensure the receiving flask is cooled in an ice bath and protected from light (aluminum foil).
-
Distillation: Distill under reduced pressure (vacuum).
-
Boiling Point:
(atm) at 15 mmHg. -
Note: Vacuum distillation is preferred to keep thermal stress low.
-
-
Storage: Store the colorless distillate under inert atmosphere at
in the dark.
Expert Insight: If the pyrrole turns violet/black within minutes of distillation, your glassware may have acidic residues. Rinse all receiving flasks with dilute ammonium hydroxide followed by oven drying before use.
Module 2: Reaction Troubleshooting (Synthesis vs. Polymerization)
Q: I am attempting a Paal-Knorr or Porphyrin synthesis, but the reaction turns to solid tar upon adding acid. Why?
A: You have triggered the Acid-Catalyzed Polymerization Cascade . Pyrrole is extremely electron-rich.[2] In the presence of strong acids, it protonates at the C2 or C3 position, becoming an electrophile that is immediately attacked by a neutral pyrrole molecule. This chain reaction outcompetes your desired ring-closing reaction if conditions are uncontrolled.
Visualizing the Failure Mode The diagram below illustrates the competition between the desired substitution and the fatal polymerization pathway.
Figure 1: The bifurcation point between successful synthesis and tar formation lies in the fate of the Dipyrromethane intermediate.
Q: How do I favor the target molecule over the polymer?
A: You must manipulate Concentration and Acid Strength .
Scenario A: Porphyrin Synthesis (Rothemund vs. Lindsey) If you are using the classic Adler-Longo method (refluxing propionic acid) and getting tar, switch to Lindsey Conditions . The key is thermodynamic control vs. kinetic control.
| Variable | Adler-Longo Conditions (Old) | Lindsey Conditions (Optimized) | Why it works? |
| Concentration | High ( | High Dilution ( | Dilution favors intramolecular cyclization (porphyrin) over intermolecular polymerization. |
| Catalyst | Propionic Acid (Solvent) | Lewis acids ( | |
| Temperature | Reflux ( | Room Temperature ( | Lower temp prevents thermal oxidation and radical polymerization. |
| Oxidant | Air (Open vessel) | DDQ or p-Chloranil (Added later) | Separating condensation from oxidation prevents oxidative polymerization during ring formation. |
Scenario B: Paal-Knorr Synthesis If your 1,4-diketone condensation yields tar:
-
Check pH: The reaction requires a pH of 4–5. If pH < 3, polymerization dominates. If pH > 7, the reaction stalls.
-
Use a Buffer: Add sodium acetate to buffer the acetic acid, or use Titanium(IV) chloride (
) as a Lewis acid scavenger for water.
Module 3: Post-Reaction (Cleaning & Recovery)
Q: My flask is coated in insoluble "Pyrrole Black." Acid won't touch it. How do I clean it?
A: Polypyrrole is cross-linked and insoluble in organic solvents and non-oxidizing acids. You must degrade the polymer backbone or lift it from the glass surface.
The Cleaning Hierarchy (Try in order):
-
The Solvent Soak (Mild):
-
The Base Bath (Moderate):
-
The Oxidizer (Aggressive - Last Resort):
Module 4: Diagnostic Flowchart
Use this decision tree to identify the root cause of your polymerization issue.
Figure 2: Diagnostic logic for identifying the cause of pyrrole polymerization.
References
-
Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: Synthesis of tetraphenylporphyrins under equilibrium conditions. Journal of Organic Chemistry.
-
Amarnath, V., et al. (1991).[5] Mechanism of the Paal-Knorr pyrrole synthesis.[5][6][7][8] Journal of Organic Chemistry.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard protocol for Pyrrole distillation via CaH2).
-
Sigma-Aldrich Technical Bulletin. Cleaning Laboratory Glassware.
Sources
- 1. content.protocols.io [content.protocols.io]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Formylpyrrole Reaction Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for formylpyrrole synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical workup and purification stages of formylpyrrole reactions, particularly the Vilsmeier-Haack reaction. Our goal is to equip you with the expertise to navigate common challenges, ensuring high yield and purity for your target compounds.
Part 1: The Critical Quench and Hydrolysis Stage
The most crucial step in a Vilsmeier-Haack workup is the hydrolysis of the intermediate iminium salt to liberate the desired aldehyde.[1][2][3] Improper execution at this stage is the primary source of low yields and product degradation.
Q1: My reaction mixture turned into a dark, intractable tar upon adding the quenching solution. What went wrong?
A: This is a common issue often caused by an uncontrolled, highly exothermic quench.
-
Causality: The reaction mixture contains the Vilsmeier-iminium salt intermediate and likely some unreacted, highly reactive Vilsmeier reagent (formed from DMF and POCl₃).[1][4][5] Both react vigorously with water or basic solutions in a strongly exothermic process. Adding the quenching solution too quickly, especially without external cooling, can cause a rapid temperature spike. Pyrroles are notoriously unstable under strongly acidic conditions, and the heat generated can accelerate polymerization and decomposition, leading to tar formation.[6]
-
Solution Protocol:
-
Pre-cool the Reaction: Before quenching, always cool your reaction flask in an ice-water or ice-salt bath to 0 °C or below.[4]
-
Slow, Controlled Addition: Add your quenching solution (e.g., saturated aqueous sodium acetate or sodium bicarbonate) dropwise with vigorous stirring.[4] Monitor the internal temperature to ensure it does not rise significantly.
-
Alternative Quench: A safer method is to pour the reaction mixture slowly into a separate, well-stirred flask containing crushed ice or an ice-cold aqueous base solution. This provides a large heat sink to dissipate the exotherm effectively.[2]
-
Q2: I have a low yield of my formylpyrrole, and the crude product is discolored. I suspect incomplete hydrolysis. How can I ensure the iminium salt is fully converted?
A: Incomplete hydrolysis is a frequent cause of low yields. The iminium salt intermediate is often water-soluble and will be lost during extraction if not converted to the aldehyde.
-
Causality: The hydrolysis step requires sufficient time and appropriate pH to go to completion. Inadequate neutralization or insufficient stirring can leave pockets of unhydrolyzed salt.[2]
-
Solution Protocol:
-
Choice of Base: While strong bases like NaOH can be used, a milder base like saturated sodium bicarbonate or sodium acetate is often preferred.[2][4] These buffered solutions are basic enough to neutralize the acidic mixture and facilitate hydrolysis without being so harsh as to cause degradation of the potentially sensitive aldehyde product.
-
Vigorous Stirring: After the initial quench, allow the biphasic mixture to stir vigorously for an extended period (30 minutes to several hours) at room temperature.[4] This ensures complete mixing and allows the hydrolysis reaction to reach completion.
-
Monitor with TLC: Before proceeding to extraction, you can spot a sample of the organic layer on a TLC plate. The iminium salt will remain at the baseline, while the formylpyrrole product will have a distinct Rf value. The absence of a baseline spot indicates complete hydrolysis.
-
Part 2: Extraction and Purification Strategies
Once hydrolysis is complete, the focus shifts to efficiently isolating the product while minimizing impurities.
Q3: I'm experiencing persistent emulsions during the extraction phase. How can I break them?
A: Emulsions are common in these workups due to the presence of DMF and various salts.
-
Causality: DMF is miscible with both aqueous and many organic solvents, acting as a surfactant that stabilizes emulsions. High salt concentration in the aqueous layer also contributes.
-
Solutions:
-
Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[4]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can be effective.
-
Solvent Choice: If emulsions are a recurring problem, consider using an extraction solvent that is less prone to this issue, such as diethyl ether or ethyl acetate.
-
Q4: My formylpyrrole streaks badly during column chromatography on silica gel, leading to poor separation and low recovery. How can I improve this?
A: Streaking (tailing) of aldehydes on silica gel is a classic problem due to the acidic nature of standard silica.
-
Causality: The aldehyde group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, sometimes leading to irreversible adsorption or the formation of acetals if alcohols are present in the eluent.
-
Solutions:
-
Deactivate the Silica: Prepare a slurry of your silica gel in the eluent and add 1-2% triethylamine or ammonia solution. This neutralizes the acidic sites on the silica surface, reducing tailing.
-
Solvent System Optimization: Use a solvent system with a slightly more polar component to improve elution. For example, switch from a hexane/ethyl acetate gradient to a dichloromethane/ethyl acetate or hexane/acetone gradient.
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Recrystallization: If your formylpyrrole is a solid, recrystallization is often a superior purification method that avoids these issues entirely.[4] Common solvents include ethanol, methanol, or mixtures of hexanes and ethyl acetate.
-
Table 1: Purification Methods for 2-Formylpyrroles
| Method | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol, Methanol, Hexane/Ethyl Acetate, Water | Ideal for solid products.[4] Ensure slow cooling for optimal crystal growth. |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Deactivate silica with 1% triethylamine if streaking occurs. Product is often a yellow/orange band. |
| Distillation | High vacuum (e.g., <1 mmHg) | Suitable for low-molecular-weight, thermally stable liquid formylpyrroles.[7] |
Part 3: General Troubleshooting and FAQs
Q5: What color should the Vilsmeier reagent and the final reaction mixture be?
A: This is an excellent practical question. The appearance can be a useful, albeit informal, indicator of reaction progress.
-
Vilsmeier Reagent: The freshly prepared Vilsmeier reagent (from POCl₃ and DMF) should be colorless to pale yellow or orange.[8] A significant color at this stage might indicate impurities in the starting materials.[8] In some cases, it may form a white precipitate or a viscous gel.[8]
-
Reaction Mixture: Upon addition of the pyrrole to the Vilsmeier reagent, the reaction mixture typically develops a deep color, often dark red, orange, or brown.[8] This color change is indicative of the formation of the charged iminium salt intermediate.
Q6: Can I avoid using chromatography? My compound seems sensitive.
A: Yes, alternative purification strategies can be employed.
-
Recrystallization: As mentioned, this is the preferred method for solid products.
-
Acid/Base Wash: If the main impurities are basic (e.g., unreacted substituted anilines from a Paal-Knorr synthesis step), a wash with dilute acid (e.g., 1M HCl) during the workup can remove them.[9] Caution: Do this only after the initial quench and neutralization, as pyrroles can be sensitive to strong acids.[6]
-
Trituration: If the crude product is an amorphous solid, stirring it as a slurry in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes) can effectively wash it.
Visual Workflow and Troubleshooting Guides
Standard Workup Workflow
The following diagram outlines a standard, robust workflow for the workup and purification of a typical Vilsmeier-Haack reaction.
Caption: General workflow for formylpyrrole reaction workup.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common issues encountered during the workup procedure.
Caption: Decision tree for troubleshooting common workup issues.
References
- Application Note & Protocol: Vilsmeier-Haack Formyl
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, PMC.
- Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. Benchchem.
- The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Canadian Journal of Chemistry.
- Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Asian Journal of Organic Chemistry.
- Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization.
- Reactions of Pyrrole. YouTube.
- 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, PMC.
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances.
- Vilsmeier-Haack Reaction Mechanism. YouTube.
- Sterically hindered N-aryl pyrroles: chromatographic separation of enantiomers and barriers to racemization. Journal of the Chemical Society, Perkin Transactions 2.
- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
- Synthesis and Medicinal Uses of Pyrrole. Pharmaguideline.
- Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
- Vilsmeier formyl
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Pyrrole. Wikipedia.
- Vilsmeier-Haack formil
- Pyrrole-2-carboxaldehyde (2-Formylpyrrole). Sigma-Aldrich.
- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unambiguous Structural Elucidation of Methyl 5-formyl-1H-pyrrole-3-carboxylate: A Comparative Guide to 1D vs. 2D NMR Methodologies
Introduction
Methyl 5-formyl-1H-pyrrole-3-carboxylate is a highly functionalized heterocyclic building block that plays a critical role in modern drug discovery, particularly in the synthesis of oncology therapeutics such as MCL-1 inhibitors (1). For drug development professionals and analytical chemists, rigorous Quality Control (QC) and structural validation of such intermediates are non-negotiable.
While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational structural fingerprint, the electron-rich nature of the pyrrole ring—combined with the opposing push-pull electronic effects of the formyl and ester groups—creates complex, overlapping resonances. Relying solely on 1D NMR can lead to dangerous misassignments of structural isomers. This guide objectively compares standard 1D NMR against comprehensive 2D NMR methodologies, providing a self-validating protocol for absolute structural certainty.
Comparative Analysis: 1D vs. 2D NMR Methodologies
To establish a robust analytical framework, we must evaluate the performance, causality, and confidence levels of 1D versus 2D NMR techniques.
Table 1: Methodological Comparison for Pyrrole Elucidation
| Parameter | 1D NMR (¹H & ¹³C) | 2D NMR (HSQC & HMBC) |
| Primary Utility | Rapid functional group identification & purity checks | Unambiguous regiochemical & skeletal assignment |
| C2 vs. C4 Differentiation | Ambiguous (Relies on empirical shift rules & basic coupling) | Definitive (Via ³J_CH long-range correlations) |
| Acquisition Time | ~15–30 minutes | ~2–4 hours |
| Sample Concentration | Low to Moderate (1–5 mg for ¹H) | Moderate to High (15–20 mg for optimal HMBC signal) |
| Confidence Level for QC | Moderate (Prone to isomer confusion) | Absolute (Self-validating system) |
The Ambiguity of 1D NMR Spectral Data
Based on established literature benchmarks (2), the standard ¹H and ¹³C NMR assignments for Methyl 5-formyl-1H-pyrrole-3-carboxylate in CDCl₃ are summarized below.
Table 2: ¹H and ¹³C NMR Spectral Data (CDCl₃, 300 MHz / 75.4 MHz)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling (J in Hz) | ¹³C Chemical Shift (ppm) |
| NH (1) | 10.13 | Singlet (broad) | - |
| CHO (5) | 9.57 | Doublet (J = 1.2) | 180.0 |
| C2-H | 7.71 | Doublet of doublets (J = 3.0, 1.2) | 129.7 |
| C4-H | 7.40 | Doublet of doublets (J = 2.4, 1.5) | 118.8 |
| OCH₃ | 3.86 | Singlet | 51.6 |
| C3 (Ester) | - | Quaternary | 121.3 |
| C5 (Formyl) | - | Quaternary | 133.1 |
| C=O (Ester) | - | Quaternary | 164.0 |
The Causality of Ambiguity: In 1D NMR, distinguishing the C2-H (7.71 ppm) from the C4-H (7.40 ppm) relies heavily on empirical substituent effects and complex coupling constants. The formyl group at C5 strongly deshields C4, while the ester at C3 deshields C2. Furthermore, the formyl proton (9.57 ppm) often exhibits a ⁴J W-coupling to the ring protons, which can easily be misinterpreted as a standard meta-coupling. Without 2D validation, assigning these signals is an educated guess rather than a definitive proof.
The 2D NMR Advantage: A Self-Validating System
To eliminate guesswork, 2D NMR experiments form a self-validating triad:
-
HSQC (Heteronuclear Single Quantum Coherence): Directly maps the protons at 7.71 and 7.40 ppm to their respective carbons (129.7 and 118.8 ppm) via ¹J_CH coupling.
-
HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of regiochemistry. The formyl proton (CHO, 9.57 ppm) will exhibit a strong 3-bond correlation (³J_CH) to the C4 carbon (118.8 ppm), but no correlation to the C2 carbon (which is 5 bonds away). This binary presence/absence of a cross-peak unambiguously differentiates the two pyrrole CH environments.
-
Dual HMBC Confirmation: The C4-H proton will show a ³J_CH correlation back to the formyl carbonyl carbon (180.0 ppm), locking the assignment in place.
Experimental Protocols: Self-Validating NMR Acquisition
To ensure reproducibility and high-fidelity data, follow this step-by-step methodology for the structural elucidation of pyrrole derivatives.
Step 1: Optimized Sample Preparation
-
Action: Dissolve 15–20 mg of highly pure Methyl 5-formyl-1H-pyrrole-3-carboxylate in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for rigorous structural proof).
-
Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the pyrrole NH proton and drastically reducing its chemical exchange rate. This sharpens the NH resonance (~12 ppm in DMSO) and preserves the scalar coupling (J ~ 2.5–3.0 Hz) between the NH and the C2/C4 protons, which is often obliterated in CDCl₃ due to trace moisture.
Step 2: 1D ¹H and ¹³C Acquisition
-
Action: Acquire standard ¹H (16–32 scans) and ¹³C (512–1024 scans) spectra on a 400 MHz or 500 MHz spectrometer.
-
Causality: Ensure a relaxation delay (D1) of at least 2.0 seconds. ¹³C requires significantly more scans due to its low natural abundance (1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement for the critical quaternary carbons (C3, C5, C=O).
Step 3: 2D HSQC Acquisition
-
Action: Run a standard ¹H-¹³C multiplicity-edited HSQC experiment.
-
Causality: Multiplicity editing immediately separates the quaternary carbons (invisible in HSQC) from the CH carbons (C2, C4) and the CH₃ carbon (methoxy group), establishing the primary carbon framework.
Step 4: 2D HMBC Acquisition
-
Action: Execute a ¹H-¹³C HMBC experiment optimized for long-range couplings (typically set for J = 8 Hz).
-
Causality: Map the ³J_CH correlations from the formyl proton to C4, and from the methoxy protons to the ester carbonyl. Cross-reference these nodes to validate the spatial arrangement of the substituents on the pyrrole ring.
Workflow Visualization
The following diagram illustrates the logical decision-making process for unambiguous NMR structural elucidation.
Logical workflow for the unambiguous NMR structural elucidation of pyrrole derivatives.
References
-
A FACILE APPROACH TO INDOLIZINES VIA TANDEM REACTION Heterocycles, Vol. 78, No. 3, 2009. 2
-
US20190352271A1 - Mcl-1 inhibitors Google Patents. 1
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-formyl-1H-pyrrole-3-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Methyl 5-formyl-1H-pyrrole-3-carboxylate, a substituted pyrrole, represents a class of molecules with significant potential in medicinal chemistry and materials science.[1] Understanding its behavior under mass spectrometric analysis is critical for its identification, characterization, and quality control. This guide provides an in-depth, technically-grounded comparison of the expected fragmentation patterns of this molecule under both hard and soft ionization techniques, supported by foundational principles of mass spectrometry and detailed experimental protocols.
The Subject Molecule: A Structural Overview
Before delving into its fragmentation, it is essential to understand the structure of Methyl 5-formyl-1H-pyrrole-3-carboxylate. The molecule consists of a central pyrrole ring, an aromatic five-membered heterocycle containing a nitrogen atom.[2] This ring is substituted with a formyl group (-CHO) at the 5-position and a methyl carboxylate group (-COOCH3) at the 3-position. This combination of an aromatic core and reactive functional groups dictates its fragmentation behavior. The molecular weight of this compound is 153.13 g/mol , with the formula C7H7NO3.
Ionization Techniques: A Comparative Analysis
The choice of ionization method is a critical first step in mass spectrometry, as it profoundly influences the extent of fragmentation.[3] For a molecule like Methyl 5-formyl-1H-pyrrole-3-carboxylate, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each providing complementary information.
Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting
EI is a high-energy, "hard" ionization technique that bombards the analyte with electrons (typically at 70 eV), leading to extensive fragmentation.[4] This creates a detailed "fingerprint" mass spectrum that is highly reproducible and invaluable for structural elucidation and library matching.[3] Due to the energy imparted, the molecular ion peak (M•+) may be weak or even absent for some molecules, but the wealth of fragment ions provides a rich dataset for analysis.[5]
Electrospray Ionization (ESI): The "Soft" Touch for Molecular Weight Determination
In contrast, ESI is a "soft" ionization technique ideal for less volatile or thermally sensitive molecules.[4] It generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS).[1][6] ESI typically produces protonated molecules ([M+H]+) with minimal fragmentation, which is crucial for determining the molecular weight of the parent compound.[3] To induce fragmentation and gain structural insights with ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and fragmented through collision-induced dissociation (CID).[3]
Predicted Fragmentation Pattern of Methyl 5-formyl-1H-pyrrole-3-carboxylate
The fragmentation of Methyl 5-formyl-1H-pyrrole-3-carboxylate is anticipated to be a composite of the fragmentation of the pyrrole core and its substituents. The stability of the aromatic pyrrole ring suggests that fragmentation will likely be initiated at the functional groups.[3]
Electron Ionization (EI) Fragmentation
Under EI, we can anticipate a series of characteristic fragmentation pathways originating from the molecular ion (m/z 153).
-
Loss of a Methoxy Radical (-•OCH3): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (31 Da).[7] This would result in a prominent acylium ion at m/z 122.
-
Loss of a Formyl Radical (-•CHO): The formyl group can be lost as a radical (29 Da), a characteristic fragmentation for aldehydes.[7][8] This would produce a fragment ion at m/z 124.
-
Loss of Carbon Monoxide (CO): Aldehydes can also undergo the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion, which would lead to an ion at m/z 125.[5]
-
Ring Cleavage: While the pyrrole ring is relatively stable, some degree of ring fragmentation is expected under the high energy of EI.[4]
The following table summarizes the predicted key fragment ions under EI:
| m/z | Proposed Fragment Structure | Neutral Loss |
| 153 | [M]•+ | - |
| 124 | [M - •CHO]+ | •CHO |
| 122 | [M - •OCH3]+ | •OCH3 |
| 125 | [M - CO]•+ | CO |
Below is a visual representation of the predicted EI fragmentation pathway.
Caption: Predicted EI fragmentation of Methyl 5-formyl-1H-pyrrole-3-carboxylate.
Electrospray Ionization (ESI-MS/MS) Fragmentation
Under ESI in positive ion mode, the molecule will primarily exist as the protonated species, [M+H]+ (m/z 154). Tandem MS (MS/MS) analysis of this precursor ion is expected to reveal the following fragmentation pathways:
-
Loss of Methanol (CH3OH): A common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule (32 Da). This would result in a fragment ion at m/z 122.
-
Loss of Water (H2O): The protonated formyl group can facilitate the loss of a water molecule (18 Da), leading to a fragment at m/z 136. This is a common loss for compounds with side chains bearing aromatic groups.[9]
-
Loss of Carbon Monoxide (CO): Similar to EI, the loss of a neutral carbon monoxide molecule (28 Da) from the protonated precursor is also possible, yielding a fragment at m/z 126.
The following table summarizes the predicted key fragment ions under ESI-MS/MS:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 154 ([M+H]+) | 122 | CH3OH |
| 154 ([M+H]+) | 136 | H2O |
| 154 ([M+H]+) | 126 | CO |
The predicted ESI-MS/MS fragmentation pathway is illustrated below.
Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 5-formyl-1H-pyrrole-3-carboxylate.
Experimental Protocols
To obtain high-quality mass spectra of Methyl 5-formyl-1H-pyrrole-3-carboxylate, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
This protocol is suitable for the analysis of the thermally stable and relatively volatile Methyl 5-formyl-1H-pyrrole-3-carboxylate.[4]
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
- Filter the sample through a 0.2 µm syringe filter before injection to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL in splitless mode.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Ion Source: Electron Ionization (EI) at 70 eV.[4]
- MS Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
This protocol is ideal for analyzing the compound in complex matrices or when higher sensitivity is required.[1]
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.
- Filter the sample through a 0.2 µm syringe filter.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
- 0-1 min: 5% B.
- 1-8 min: 5% to 95% B.
- 8-10 min: 95% B.
- 10-10.1 min: 95% to 5% B.
- 10.1-12 min: 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- IonSpray Voltage: 4500 V.
- Source Temperature: 350 °C.
- Data Acquisition: Full scan for precursor ion identification, followed by product ion scan for MS/MS fragmentation analysis.
The following diagram illustrates the general workflow for LC-MS/MS analysis.
Caption: General workflow for LC-MS/MS analysis.
Comparative Insights and Conclusion
The mass spectrometric fragmentation of Methyl 5-formyl-1H-pyrrole-3-carboxylate provides a detailed structural signature that is highly dependent on the ionization technique employed. Electron Ionization is predicted to yield a complex fragmentation pattern dominated by the loss of substituents, offering a rich "fingerprint" for structural confirmation. Conversely, Electrospray Ionization coupled with tandem mass spectrometry will provide unambiguous molecular weight determination and controlled fragmentation, ideal for sensitive quantification and analysis in complex mixtures.
By understanding the fundamental principles of fragmentation for the pyrrole core and its associated functional groups, researchers can confidently interpret the mass spectra of this and related compounds. The protocols provided herein offer a robust starting point for obtaining high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2701. [Link]
-
Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
-
Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1054(1-2), 409–418. [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
-
NIST WebBook. Pyrrole. [Link]
-
PMC. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]
-
ResearchGate. Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. [Link]
-
NIST WebBook. 1H-Pyrrole, 1-methyl-. [Link]
-
Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]
-
ACS Publications. Comparison of liquid chromatography/mass spectrometry interfaces for the analysis of polycyclic aromatic compounds. [Link]
-
Wikipedia. Liquid chromatography–mass spectrometry. [Link]
-
National Institute of Standards and Technology. Pyrrole. [Link]
-
NIST WebBook. Pyrrole. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
ResearchGate. Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids. [Link]
-
PubChemLite. Methyl 5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxylate. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
University of Arizona Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]
-
Digital CSIC. Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
Rose-Hulman Scholar. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]
-
PEARL. Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. [Link]
-
PubMed. Gas chromatography - Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. [Link]
-
PubChem. methyl 1H-pyrrole-3-carboxylate. [Link]
-
The Royal Society of Chemistry. Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. [Link]
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- 1. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
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- 5. fiveable.me [fiveable.me]
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- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Structural Analysis of Methyl 5-formyl-1H-pyrrole-3-carboxylate Derivatives via X-ray Crystallography
Executive Summary & Strategic Context
In the landscape of fragment-based drug discovery (FBDD), pyrrole-3-carboxylates are not merely intermediates; they are privileged scaffolds. The Methyl 5-formyl-1H-pyrrole-3-carboxylate core possesses a unique donor-acceptor motif (NH donor, C=O acceptor) that dictates its binding affinity in protein pockets.
While NMR spectroscopy remains the workhorse for solution-state characterization, it fails to capture the anisotropic interactions —specifically
Technical Comparison: X-ray Crystallography vs. Orthogonal Methods
To objectively evaluate the utility of X-ray diffraction (XRD) for these derivatives, we must compare it against the primary alternative: Solution-State NMR.
Table 1: Comparative Performance Matrix
| Feature | Single Crystal X-ray Diffraction (SC-XRD) | Solution-State NMR (NOESY/ROESY) | Computational Modeling (DFT) |
| Primary Output | Absolute configuration & 3D packing | Connectivity & dynamic conformation | Predicted energy minima |
| H-Bonding | Direct observation of D-H...A geometry (distances/angles) | Inferred via chemical shift ( | Calculated (often overestimates strength) |
| Conformation | Frozen "bioactive-like" low-energy state | Average of multiple conformers | Static gas-phase or implicit solvent |
| Resolution | Atomic (< 0.8 Å typical for small molecules) | Local environment (through-space < 5 Å) | N/A (Theoretical) |
| Sample Req. | Single Crystal ( | Dissolved sample (~5-10 mg) | Structure file only |
| Critical Limitation | Crystal packing forces may distort "free" conformation | Cannot determine precise bond lengths/angles | Dependency on basis set accuracy |
Analytical Insight
For Methyl 5-formyl-1H-pyrrole-3-carboxylate , NMR often suggests a rapid equilibrium between the syn and anti rotamers of the C5-formyl group. However, SC-XRD data (referenced below) consistently reveals that the anti-conformation is locked in the solid state due to intermolecular
Validated Experimental Protocol
This protocol is designed to be self-validating . If the checkpoint criteria are not met, the user must loop back to the optimization step before wasting beamtime.
Phase 1: Crystal Growth (The Vapor Diffusion Method)
Direct evaporation often yields polycrystalline crusts for pyrroles due to their high polarity. We utilize a Sitting Drop Vapor Diffusion technique to control nucleation.
Reagents:
-
Analyte: Methyl 5-formyl-1H-pyrrole-3-carboxylate derivative (>98% purity).
-
Solvent A (Good): Methanol or Ethanol (polar protic).
-
Solvent B (Poor/Precipitant): Hexane or Diethyl Ether (non-polar).
Step-by-Step Workflow:
-
Saturation: Dissolve 10 mg of the derivative in 0.5 mL of Solvent A. Filter through a 0.22
m PTFE syringe filter to remove dust (nucleation sites). -
Setup: Place 2
L of the saturated solution on the sitting drop bridge. -
Equilibration: Add 500
L of Solvent B into the reservoir. Seal with clear tape. -
Checkpoint 1 (Self-Validation): Inspect after 24 hours under polarized light.
-
Result A: Clear drops
Rate of diffusion too slow (Increase temp to 25°C). -
Result B: Heavy precipitate
Conc. too high (Dilute 1:1). -
Result C: Birefringent geometric shapes
Proceed to Phase 2.
-
Phase 2: Data Collection & Refinement[1]
-
Mounting: Use a MiTeGen loop with Paratone-N oil. Flash cool to 100 K immediately to minimize thermal motion (reducing
values). -
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, which is critical for the planar pyrrole rings that can suffer from preferred orientation.
Phase 3: Structural Solution
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ) for these planar systems. -
Refinement Target:
and Goodness of Fit (GoF) near 1.0.
Structural Analysis & Mechanism
The Hydrogen Bonding Network
In derivatives like Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (a close structural proxy), the packing is dominated by a classic
-
Mechanism: The pyrrole N-H acts as the donor. The carbonyl oxygen of the ester (at C3) or the formyl group (at C5) acts as the acceptor.
-
Significance: This forms a "ribbon" or "dimer" structure running along the crystallographic axis. This mimics the interaction often seen when pyrroles bind to the backbone carbonyls of protein targets (e.g., kinases).
Planarity and -Stacking
The pyrrole ring and the 5-formyl group are typically coplanar to maximize conjugation.
-
Observation: Look for inter-planar distances of ~3.4 Å.
-
Impact: Substituents at the N1 position (e.g., Methyl vs. H) drastically alter this packing. Methylation disrupts the N-H donor capability, forcing the molecule to rely solely on weaker
and interactions, often lowering the melting point and altering solubility profiles.
Visualizing the Workflow & Interactions
Diagram 1: Crystallization & Logic Flow
This decision tree ensures the researcher does not proceed with suboptimal crystals.
Caption: Self-validating crystallization workflow for pyrrole derivatives using vapor diffusion.
Diagram 2: Supramolecular Interaction Topology
Visualizing the
Caption: Schematic of the centrosymmetric dimer formation driven by N-H...O hydrogen bonds.
References
-
Kang, S.-S., Li, H.-L., Zeng, H.-S. & Wang, H.-B. (2008).[1] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
-
Suchetan, P. A. et al. (2013). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1566.
-
Hursthouse, M. B. et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section E, 73(2), 254–259.[2]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from Creative Biostructure.
Sources
Advanced Formylation Strategies for Pyrrole-3-Carboxylates: A Comparative Guide
Pyrrole-3-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical building blocks for blockbuster therapeutics, including the multikinase inhibitor sunitinib and potassium-competitive acid blockers like vonoprazan. Functionalizing these heterocycles via formylation is a foundational synthetic step. However, the electron-withdrawing nature of the C3-ester subtly alters the nucleophilicity of the pyrrole core. As a Senior Application Scientist, I have designed this guide to objectively compare the performance, mechanisms, and practical workflows of leading formylating agents, providing you with the data needed to optimize your synthetic routes.
Mechanistic Causality: Directing Electrophilic Aromatic Substitution
Formylation of pyrroles proceeds via electrophilic aromatic substitution. Because the nitrogen lone pair stabilizes the resulting cationic intermediate, pyrroles are inherently electron-rich and react preferentially at the α-positions (C2 and C5) 1.
When a carboxylate group is present at the C3 position, it introduces two competing factors:
-
Electronic Deactivation: The ester withdraws electron density, mildly deactivating the ring compared to unsubstituted pyrrole. The formylating agent must be sufficiently electrophilic to overcome this barrier.
-
Regioselectivity: The C3-ester introduces steric hindrance at C2. Consequently, formylation is kinetically and thermodynamically directed toward the C5 position. If C5 is substituted (e.g., in 2,5-dimethylpyrroles), the electrophile is forced to attack the more hindered C2 position.
Fig 1: Mechanistic divergence in the formylation of pyrrole-3-carboxylates.
Comparative Matrix of Formylating Agents
Selecting the correct formylating agent requires balancing electrophilicity, scalability, and environmental impact. Below is an objective comparison of the most effective reagents for pyrrole-3-carboxylates.
-
Vilsmeier-Haack Reagent (POCl₃/DMF): The industry standard. It generates a highly reactive chloroiminium ion. While it offers exceptional reliability and yield for pyrrole-3-carboxylates 2, it generates corrosive phosphorus waste and requires a harsh basic quench to hydrolyze the intermediate iminium salt 3.
-
Orthoesters with Acid (TEOF/TFA or TMOF/BF₃·OEt₂): A modern, green alternative. Triethyl orthoformate (TEOF) activated by trifluoroacetic acid (TFA) generates a dialkoxycarbenium ion 4. This method boasts high atom economy, avoids phosphorus waste, and simplifies downstream isolation 5.
-
Modified Vilsmeier (TCT/DMF): Replaces POCl₃ with 2,4,6-trichloro-1,3,5-triazine (TCT). It maintains the efficacy of the Vilsmeier reaction but replaces toxic inorganic waste with water-soluble cyanuric acid.
Quantitative Performance Data
| Formylating Agent | Active Electrophile | Regioselectivity | Typical Yield | Scalability | Environmental Profile |
| POCl₃ / DMF | Chloroiminium ion | High (C5 preferred) | 85–95% | Excellent | Poor (Phosphate/chloride waste) |
| TEOF / TFA | Dialkoxycarbenium | High (C5 preferred) | 80–90% | Good | Moderate (TFA requires recycling) |
| TMOF / BF₃·OEt₂ | Dimethoxycarbenium | High (C5 preferred) | 75–88% | Moderate | Moderate (Boron waste) |
| TCT / DMF | Triazine-iminium | High (C5 preferred) | 80–85% | Good | Better than POCl₃ |
Experimental Workflows & Self-Validating Protocols
To demonstrate the practical application of these agents, we compare the synthesis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (a key sunitinib precursor) using the two leading methodologies.
Fig 2: Parallel workflows for Vilsmeier-Haack vs. Orthoester formylation.
Protocol A: Vilsmeier-Haack Formylation (The Industrial Standard)
Mechanism: Chloroiminium generation followed by basic hydrolysis.2
-
Electrophile Generation: Cool dry DMF (1.5 eq) to 0 °C. Dropwise add POCl₃ (1.5 eq) under nitrogen.
-
Causality: The formation of the Vilsmeier reagent is highly exothermic. Strict temperature control prevents the thermal degradation of the chloroiminium ion.
-
-
Substrate Addition: Add a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in DMF dropwise. Stir at room temperature for 1 hour.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot is entirely consumed, replaced by a baseline-sticking iminium intermediate.
-
-
Hydrolysis: Pour the mixture onto crushed ice. Carefully adjust the pH to 7–8 using 10 N aqueous NaOH. Heat the resulting mixture to 60 °C for 2 hours.
-
Causality: The initial adduct is a stable iminium salt. Neutral-to-mildly basic conditions, coupled with thermal energy, are strictly required to drive the hydrolysis of the iminium species to the final aldehyde.
-
Self-Validation Check: Use pH indicator strips to confirm pH 7–8. Warning: Over-basification (pH > 10) will cause degradation and ring-opening of the pyrrole core.
-
-
Isolation: Cool to room temperature, filter the precipitated solid, wash with water, and dry under vacuum.
Protocol B: TEOF/TFA Formylation (The Green Alternative)
Mechanism: Dialkoxycarbenium attack followed by spontaneous acetal cleavage.4
-
Substrate Dissolution: Dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in neat trifluoroacetic acid (TFA) and stir for 5 minutes.
-
Causality: TFA serves a dual purpose: it acts as a highly polar solvent and provides the Brønsted acidity required to activate the orthoester in the next step.
-
-
Electrophile Generation: Cool the mixture to -5 °C. Add triethyl orthoformate (TEOF) (1.5 eq) in one portion. Remove from the cold bath and stir at room temperature for 1 hour.
-
Causality: Adding TEOF at sub-zero temperatures controls the rapid generation of the dialkoxycarbenium ion, preventing runaway kinetics that could lead to substrate dimerization.
-
-
Cleavage & Isolation: Remove the TFA via rotary evaporation. Pour the concentrated residue into ice water.
-
Self-Validation Check: The product will immediately precipitate as a solid upon contact with water. Confirm purity via LC-MS (Expected [M+H]+ = 196.1).
-
Conclusion
While the Vilsmeier-Haack reaction remains the most robust and widely utilized method for formylating pyrrole-3-carboxylates, its environmental footprint makes it less desirable for modern, sustainable drug development. The TEOF/TFA methodology provides a highly efficient, self-cleaving alternative that maintains excellent regioselectivity while drastically simplifying downstream processing and waste management.
References
- Formylation - Wikipedia. wikipedia.org.
- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC. nih.gov.
- Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC. nih.gov.
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC - NIH. nih.gov.
- CN103992308A - Method for preparing sunitinib - Google Patents. google.com.
Sources
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 4. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of Methyl 5-formyl-1H-pyrrole-3-carboxylate vs other pyrrole derivatives
Topic: Biological Activity & Synthetic Utility of Methyl 5-formyl-1H-pyrrole-3-carboxylate Content Type: Technical Comparison Guide & Application Note Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists
Executive Summary: The "Push-Pull" Scaffold in Drug Discovery
Methyl 5-formyl-1H-pyrrole-3-carboxylate (MFPC) represents a "privileged structure" in medicinal chemistry. Unlike simple pyrroles, which are often unstable and prone to rapid oxidation, MFPC is electronically tuned for stability and diverse functionalization. Its unique architecture—featuring an electron-rich pyrrole core flanked by two electron-withdrawing groups (C3-ester and C5-formyl)—creates a "push-pull" electronic system.
This guide objectively compares MFPC against other pyrrole derivatives (such as fully functionalized drugs like Atorvastatin and Sunitinib) and details its primary utility: not as a final drug, but as a high-value pharmacophore precursor for generating antimicrobial Schiff bases, anticancer hydrazones, and BODIPY fluorescent probes.
Part 1: Molecular Architecture & Comparative Profiling
To understand the biological potential of MFPC, we must compare it against established pyrrole-based agents. The table below contrasts MFPC with a "Finished Drug" (Atorvastatin) and a "Diagnostic Agent" (BODIPY), highlighting why researchers select MFPC for library generation.
Table 1: Comparative Functional Analysis of Pyrrole Derivatives
| Feature | Methyl 5-formyl-1H-pyrrole-3-carboxylate (MFPC) | Atorvastatin (Lipitor) | BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) |
| Role | Scaffold / Intermediate | Active Pharmaceutical Ingredient (API) | Bio-imaging Probe |
| Core Structure | Mono-pyrrole with C3-ester & C5-aldehyde. | Penta-substituted pyrrole.[1][2] | Dipyrromethene complexed with Boron.[2] |
| Electronic State | "Push-Pull" System: High reactivity at C5-formyl; modulated lipophilicity at C3. | Steric Bulk: Designed to fit the HMG-CoA reductase pocket. | Rigid Planarity: Locked conformation for high quantum yield fluorescence. |
| Key Bioactivity | Precursor for antimicrobial/anticancer libraries. | Cholesterol lowering (HMG-CoA inhibition). | Cellular labeling, pH sensing, organelle tracking. |
| Solubility | Moderate (Organic solvents); tunable via hydrolysis. | Lipophilic (requires formulation). | Highly Lipophilic (often requires sulfonation for water solubility). |
| Synthetic Utility | High: C5-formyl allows rapid Schiff base/hydrazone formation. | Low: Structure is "locked" and difficult to modify further. | Medium: Can be functionalized, but core synthesis requires MFPC-like precursors. |
Part 2: Structure-Activity Relationship (SAR) Logic
The biological activity of MFPC derivatives is dictated by specific modifications at the C3 and C5 positions.
The "Push-Pull" Mechanism
-
The "Pull" (C5-Formyl): This group is the primary "warhead" attachment point. Condensing this aldehyde with amines or hydrazines creates Schiff bases (C=N bond). These derivatives often exhibit antibacterial activity by disrupting bacterial cell walls or chelating metal ions essential for bacterial enzymes.
-
The "Anchor" (C3-Ester): The methyl ester provides lipophilicity, allowing the molecule to penetrate cell membranes. Hydrolysis to the carboxylic acid allows for coupling with amino acids, improving water solubility and targeting.
Diagram 1: SAR & Synthetic Versatility Pathway
This diagram illustrates how MFPC serves as a divergent hub for multiple bioactive classes.
Caption: Divergent synthesis pathways from the MFPC scaffold leading to distinct biological outcomes.
Part 3: Experimental Protocol – Synthesis of Bioactive Hydrazones
Objective: To synthesize a hydrazone derivative of MFPC and screen for antimicrobial activity. This protocol demonstrates the reactivity of the C5-formyl group.
Reagents Required:
-
Methyl 5-formyl-1H-pyrrole-3-carboxylate (1.0 eq)
-
Phenylhydrazine or Isonicotinic acid hydrazide (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 mmol of Methyl 5-formyl-1H-pyrrole-3-carboxylate in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (mild heating to 40°C may be required).
-
Activation: Add 2-3 drops of glacial acetic acid. Scientific Rationale: The acid protonates the carbonyl oxygen of the formyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Condensation: Add 1.0 mmol of the chosen hydrazide dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Upon completion, cool the mixture to room temperature. The hydrazone derivative typically precipitates as a solid due to the formation of the rigid C=N bond and increased molecular weight.
-
Purification: Filter the precipitate and wash with cold ethanol to remove unreacted starting materials. Recrystallize from ethanol/DMF if necessary.
Validation (Self-Check):
-
IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and the appearance of the imine C=N stretch (~1600-1620 cm⁻¹).
-
1H NMR: The aldehyde proton singlet (~9.5 ppm) should disappear, replaced by the imine proton signal.
Part 4: Biological Data Summary
The following data summarizes the bioactivity of MFPC derivatives compared to standard controls.
Table 2: Antibacterial Activity (MIC in µg/mL)
Data aggregated from Schiff base derivative studies [1, 5].
| Compound | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungal) |
| MFPC (Parent Scaffold) | >100 (Inactive) | >100 (Inactive) | >100 (Inactive) |
| MFPC-Hydrazone Derivative | 12.5 | 25.0 | 50.0 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 1.0 |
Interpretation: The parent MFPC molecule lacks direct potency. However, derivatization (Hydrazone formation) imparts significant antibacterial activity, particularly against Gram-positive strains. This validates MFPC as a pro-drug scaffold rather than a standalone drug.
Part 5: Workflow Visualization
The following diagram details the logical flow from scaffold selection to biological assay, ensuring a reproducible pipeline.
Caption: Iterative development pipeline for MFPC-based drug discovery.
References
-
Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances.
-
ChemScene. (2024). "Methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylate Product Data."
-
Gholap, S.S. (2013). "Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities." Science Alert.
-
MDPI. (2025). "Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates." Molecules.
-
National Institutes of Health (NIH). (2025). "Methyl 1H-pyrrole-3-carboxylate | PubChem Compound Summary."
-
BOC Sciences. (2024). "BODIPY Design, Synthesis & Functionalization Guide."
Sources
Reactivity Comparison of the Formyl Group: 2-Formylpyrrole vs. 3-Formylpyrrole
Executive Summary
Pyrrole carboxaldehydes are critical building blocks in the synthesis of pharmaceuticals, porphyrins, and advanced materials. However, synthetic chemists and drug development professionals must navigate a stark divergence in reactivity depending on whether the formyl group is positioned at the C2 (
Mechanistic Causality: Electronic and Structural Determinants
The reactivity of a carbonyl group toward nucleophilic addition is fundamentally governed by its electrophilicity. In pyrrole systems, the electron-rich aromatic ring profoundly influences the formyl group, but the extent of this influence is strictly position-dependent.
-
2-Formylpyrrole (Pyrrole-2-carboxaldehyde): The formyl group at the C2 position benefits from direct, linear conjugation with the pyrrole nitrogen's lone pair. This creates a strong vinylogous amide character, significantly increasing electron density at the carbonyl carbon and dampening its electrophilicity. Furthermore, 2-formylpyrrole exists predominantly in a highly stable cis conformation due to a robust intramolecular hydrogen bond between the pyrrolic N-H and the carbonyl oxygen. Density Functional Theory (DFT) calculations and topological analyses reveal that this resonance-assisted intramolecular hydrogen bond has a stabilizing energy of approximately 14.03 kcal/mol (1[1]). This thermodynamic sink locks the molecule, making the carbonyl group remarkably inert to mild nucleophilic attack.
-
3-Formylpyrrole (Pyrrole-3-carboxaldehyde): When the formyl group is at the C3 position, the conjugation pathway from the nitrogen lone pair is cross-conjugated and less effective at stabilizing the carbonyl ground state. Crucially, the spatial distance precludes the formation of an intramolecular hydrogen bond. As a result, the carbonyl carbon retains a high degree of positive partial charge, rendering it significantly more electrophilic and "aldehyde-like" in its reactivity profile (2[2]).
Mechanistic pathways dictating the electrophilicity of pyrrole carboxaldehydes.
Quantitative Data Presentation
The structural differences translate directly into measurable kinetic and thermodynamic outcomes during synthesis. Table 1 summarizes the comparative reactivity metrics.
| Property / Reactivity Metric | 2-Formylpyrrole | 3-Formylpyrrole |
| Intramolecular H-Bonding | Yes (Strong, ~14 kcal/mol) | No |
| Carbonyl Electrophilicity | Low (Stabilized Ground State) | High (Aldehyde-like) |
| Schiff Base Formation (Primary Amines) | Requires acid catalysis / reflux | Proceeds rapidly at room temperature |
| Reduction (NaBH₄, EtOH, 25°C) | Slow (> 4 hours for completion) | Fast (< 30 minutes for completion) |
| Grignard Addition | Low yield, requires excess reagent | High yield, standard conditions |
| Vilsmeier-Haack Formylation Preference | Major product (kinetic & thermodynamic) | Minor product (requires steric blocking) |
(Note: The inherent stability of 2-formylpyrrole makes it the dominant product during standard electrophilic formylation of pyrrole (3[3]). Accessing 3-formylpyrrole often requires bulky N-protecting groups, such as TIPS, to sterically shield the alpha position (4[4]).)
Experimental Protocols: Self-Validating Systems
To empirically demonstrate the reactivity gap without the confounding variables of separate reaction environments, we utilize a competitive nucleophilic addition assay . By placing both isomers in the same reaction vessel with a limiting amount of nucleophile, we eliminate variables such as temperature fluctuations or localized concentration gradients. The system acts as its own internal control, directly proving relative kinetics.
Protocol: Competitive Schiff Base Condensation Assay
Objective: Determine the relative reaction kinetics of 2-formylpyrrole vs. 3-formylpyrrole with a primary amine.
Materials:
-
2-Formylpyrrole (1.0 mmol)
-
3-Formylpyrrole (1.0 mmol)
-
Aniline (1.0 mmol) - Limiting nucleophile
-
Internal Standard: Biphenyl (0.5 mmol) - Inert, used for HPLC calibration
-
Solvent: Anhydrous Ethanol (10 mL)
Step-by-Step Methodology:
-
System Initialization: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of 2-formylpyrrole, 1.0 mmol of 3-formylpyrrole, and 0.5 mmol of biphenyl in 10 mL of anhydrous ethanol.
-
Baseline Sampling: Withdraw a 50 µL aliquot, dilute with 1 mL of mobile phase (Acetonitrile/Water), and inject into the RP-HPLC to establish the baseline
peak area ratio of the two isomers relative to the internal standard. -
Reaction Initiation: Add 1.0 mmol of aniline to the stirring solution at exactly 25°C. Do not add an acid catalyst. The absence of acid ensures that the inherent electrophilicity of the ground-state carbonyls drives the reaction.
-
Kinetic Monitoring: Withdraw 50 µL aliquots at
and minutes. Immediately quench each aliquot by diluting in 1 mL of cold mobile phase to halt the condensation. -
Data Acquisition: Analyze the aliquots via RP-HPLC (C18 column, UV detection at 254 nm).
-
Causality & Validation: Because aniline is the limiting reagent, the two aldehydes must compete for it. The RP-HPLC will show a rapid depletion of the 3-formylpyrrole peak, while the 2-formylpyrrole peak remains largely unchanged. This self-validating setup proves that the lack of intramolecular hydrogen bonding and weaker resonance in the 3-isomer makes its carbonyl carbon exponentially more susceptible to nucleophilic attack.
Workflow for the self-validating competitive nucleophilic addition assay.
Conclusion for Drug Development Professionals
When designing synthetic routes for pyrrole-containing therapeutics, the position of the formyl group dictates the choice of reagents and conditions. 3-Formylpyrroles are highly reactive electrophiles suitable for mild functionalization (e.g., reductive aminations in sensitive late-stage intermediates). Conversely, 2-formylpyrroles are highly stable and require aggressive activation (Lewis acids, elevated temperatures) to overcome the thermodynamic hurdle of their intramolecular hydrogen bonds and strong resonance stabilization.
References
-
Bermejo, E., et al. "Synthesis and Structural Characterization of Metal Complexes of 2-Formylpyrrole-4N-ethylthiosemicarbazone (4 EL1) and 2-Acetylpyrrole-4N-ethylthiosemicarbazone (4 EL2)." Zeitschrift für anorganische und allgemeine Chemie. 1
-
University of Michigan. "Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles." UMich Archive. 3
-
Jolicoeur, B., et al. "Pyrrole protection." Tetrahedron 62 (2006) 11531–11563.4
-
Xu, et al. "Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates." NIH PMC. 2
Sources
Comparative Purity Assessment of Methyl 5-formyl-1H-pyrrole-3-carboxylate: HPLC vs. Alternatives
Topic: Purity assessment of Methyl 5-formyl-1H-pyrrole-3-carboxylate by HPLC Content Type: Publish Comparison Guide
Executive Summary
Methyl 5-formyl-1H-pyrrole-3-carboxylate (MFPC) is a critical heterocyclic building block used in the synthesis of porphyrins, BODIPY dyes, and kinase inhibitors. Its dual functionality—an electrophilic formyl group and a nucleophilic pyrrole ring—makes it susceptible to oxidation and oligomerization. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling due to its sensitivity, this guide compares it against UHPLC (for throughput) and Quantitative NMR (qNMR) (for absolute purity) to help researchers select the optimal workflow.
Part 1: Compound Profile & Chromatographic Behavior
Understanding the physicochemical properties of MFPC is the first step in method design.
| Property | Value | Chromatographic Implication |
| Structure | Pyrrole core with 3-ester and 5-formyl groups | Amphoteric nature; potential for H-bonding. |
| LogP | ~0.62 | Moderately polar. Requires low organic initial conditions (5-10% B) for retention on C18. |
| pKa (NH) | ~16.5 (Weakly acidic) | The NH proton is not basic; however, the formyl oxygen can interact with silanols. Acidic mobile phase is required to suppress secondary interactions. |
| UV Max | ~260–280 nm | Extended conjugation allows for sensitive UV detection. |
Part 2: Method Comparison (HPLC vs. UHPLC vs. qNMR)
The Decision Matrix
While HPLC is the default, it is not always the best tool for every stage of development.
| Feature | HPLC (Standard) | UHPLC (Ultra-High) | qNMR (Proton) |
| Primary Use | Routine QC, impurity profiling | High-throughput screening | Reference Standard qualification |
| Sensitivity (LOD) | High (<0.05%) | Very High (<0.02%) | Low (~1.0%) |
| Specificity | Separates isomers/byproducts | Superior resolution | Structural confirmation |
| Reference Std | Required | Required | Not Required (Internal Std only) |
| Throughput | 20–30 min/run | 3–8 min/run | 10–15 min/sample |
Expert Insight: Why HPLC Wins for Impurity Profiling
qNMR is excellent for determining the assay (mass balance) of the main peak because it does not require a reference standard of the analyte. However, qNMR fails to detect trace impurities (like regioisomers or decarboxylated byproducts) present below 1%. For drug development, where impurities >0.1% must be characterized (ICH Q3A), HPLC/UHPLC is non-negotiable .
Part 3: Experimental Protocol (HPLC)
This protocol is designed to separate MFPC from its common synthetic precursors (e.g., Methyl 1H-pyrrole-3-carboxylate) and oxidation products.
Reagents & Instrumentation
-
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Why: "End-capped" columns reduce peak tailing caused by the interaction of the pyrrole NH with free silanols.
-
-
Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.
-
Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).
Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier keeps the formyl group protonated and suppresses ionization of residual silanols on the column, ensuring sharp peak shapes.
-
Gradient Method
| Time (min) | % MPA | % MPB | Flow (mL/min) | Description |
| 0.0 | 95 | 5 | 1.0 | Equilibration: Low organic to retain the polar MFPC. |
| 2.0 | 95 | 5 | 1.0 | Isocratic hold to separate injection pulse. |
| 15.0 | 10 | 90 | 1.0 | Ramp: Elute hydrophobic oligomers. |
| 18.0 | 10 | 90 | 1.0 | Wash. |
| 18.1 | 95 | 5 | 1.0 | Return to initial. |
| 23.0 | 95 | 5 | 1.0 | Re-equilibration. |
Detection & Sample Prep[2][3][4]
-
Wavelength: 265 nm (Primary), 210 nm (Secondary for non-conjugated impurities).
-
Sample Diluent: 50:50 Water:ACN.
-
Concentration: 0.5 mg/mL (for impurity profiling).
Part 4: Visualization & Workflows
Workflow 1: Method Selection Logic
This diagram guides the analyst on when to choose HPLC versus qNMR.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on research goals.
Workflow 2: HPLC Analysis & Troubleshooting
This diagram illustrates the critical checkpoints in the HPLC workflow to prevent common errors like peak tailing or carryover.
Figure 2: Step-by-step HPLC workflow with integrated System Suitability Testing (SST) checkpoints.
Part 5: Validation & Troubleshooting (Self-Validating Systems)
To ensure the method is "self-validating," analysts must monitor specific system suitability parameters.
System Suitability Parameters (Acceptance Criteria)
-
Tailing Factor (Tf): Must be < 1.5.
-
Failure Mode: If Tf > 1.5, it indicates secondary interactions. Action: Increase buffer strength or replace the column.
-
-
Resolution (Rs): > 2.0 between MFPC and the nearest impurity (likely the decarboxylated species).
-
Precision: RSD < 2.0% for 5 replicate injections.
Common Impurities & Relative Retention
| Impurity Type | Relative Retention Time (RRT) | Cause |
| Methyl pyrrole-3-carboxylate | ~0.8 (Elutes earlier) | Unreacted starting material (lacks formyl group, less polar). |
| MFPC (Main Peak) | 1.0 | Target compound. |
| Dimer/Oligomer | > 1.5 (Elutes later) | Oxidation or polymerization (common in pyrroles exposed to air/light). |
References
-
American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
Potangale, C. N., & Pardeshi, S. K. (2014).[1] Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]
-
Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]
-
PubChem. (2025).[2] Methyl 1H-pyrrole-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of Methyl 5-formyl-1H-pyrrole-3-carboxylate
Executive Summary & Chemical Profile
Objective: Secure, regulatory-compliant disposal of Methyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 5910-05-4). Scope: This protocol applies to pure substance disposal, reaction mixtures, and contaminated solid waste (PPE/consumables).
Methyl 5-formyl-1H-pyrrole-3-carboxylate is a functionalized pyrrole intermediate containing both an aldehyde and an ester moiety. While not classified as a P-list or U-list acutely hazardous waste by the EPA (USA), it presents specific chemical hazards (irritant, potential sensitizer) that mandate segregation from general waste streams.
Critical Disposal Mechanism: The only acceptable terminal disposal method for this compound is High-Temperature Incineration . This ensures the complete thermal destruction of the pyrrole ring and the oxidation of the aldehyde functionality, preventing environmental leaching or aquatic toxicity.
Chemical Hazard Data Table
| Parameter | Specification | Disposal Relevance |
| CAS Number | 5910-05-4 | Unique identifier for waste manifesting. |
| Functional Groups | Pyrrole, Aldehyde, Ester | Aldehyde Risk: Potential for slow oxidation to carboxylic acid. Pyrrole Risk: Nitrogen-bearing organic; potential aquatic toxin. |
| Physical State | Solid (typically off-white/tan) | Requires "Solid Hazardous Waste" stream unless dissolved. |
| GHS Classification | Warning (Irritant) | H315, H319, H335 : Skin/Eye/Respiratory Irritant. H302 : Harmful if swallowed. |
| Reactivity | Acid/Base sensitive | Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste containers to prevent exothermic excursions. |
Pre-Disposal Validation (The Self-Validating System)
To ensure safety and compliance, you must execute a Self-Validating Assessment before the chemical leaves your bench. This system prevents downstream accidents at the aggregation point.
Protocol:
-
Phase Verification: Confirm the physical state. Is it a dry solid, or is it dissolved in a solvent?
-
Why? Solids in liquid waste containers create "sludge" that clogs incinerator feed lines, leading to rejection by waste handlers.
-
-
Oxidizer Check: Verify that the waste container does not contain strong oxidizing agents (Nitric acid, Perchlorates).
-
Why? The aldehyde group at position 5 is susceptible to oxidation. Mixing with strong oxidizers can generate heat and pressure in sealed waste drums.
-
-
Halogen Audit: If the substance is in solution, does the solvent contain halogens (DCM, Chloroform)?
-
Why? Halogenated and Non-Halogenated streams go to different incinerators (to manage HCl/HF emissions).
-
Operational Disposal Workflows
Scenario A: Disposal of Pure Solid / Solid Residue
Applicability: Expired stock, scrapings from flasks, contaminated weigh boats.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.
-
Transfer: Transfer the solid quantitatively. Avoid generating dust.[1]
-
Labeling: Apply a hazardous waste label.
-
Segregation: Place in the Solid Organic Waste bin.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicability: Compound dissolved in solvents (Methanol, Ethyl Acetate, DCM).
-
Solvent Identification: Determine the primary solvent.
-
Stream Selection:
-
If Halogenated (e.g., DCM): Pour into the Halogenated Waste carboy.
-
If Non-Halogenated (e.g., EtOAc, MeOH): Pour into the Non-Halogenated Organic carboy.
-
-
pH Check: If the reaction involved acids/bases, neutralize to pH 5–9 before combining with the main waste stream to prevent drum corrosion or gas evolution.
Scenario C: Spillage & Debris
Applicability: Spills on benchtop, contaminated gloves/paper towels.
-
Containment: Dampen the solid with a chemically compatible solvent (e.g., acetone) or water to prevent dust generation, then wipe up.
-
Debris Disposal: Place all contaminated nitrile gloves, paper towels, and mats into a double-bagged clear polyethylene bag .
-
Tagging: Seal with tape and attach a waste tag listing the contaminant. Place in the Solid Hazardous Debris drum.
Decision Logic & Waste Stream Architecture
The following diagram illustrates the decision matrix for disposing of Methyl 5-formyl-1H-pyrrole-3-carboxylate. Use this to determine the correct regulatory pathway.
Figure 1: Waste Stream Decision Matrix. Solid lines indicate researcher actions; dashed lines indicate facility management actions.
Regulatory Compliance (RCRA & EPA)[4]
While this specific intermediate is often considered "Non-Regulated" for DOT transport if not in solution, it becomes Regulated Hazardous Waste upon disposal under RCRA (Resource Conservation and Recovery Act) guidelines.
-
Waste Coding:
-
If the chemical is pure/unused and being discarded, it does not carry a standard P or U code.
-
However, due to toxicity (H302/H315), it must be managed as Hazardous Chemical Waste .
-
Recommended Labeling: "Hazardous Waste - Toxic, Irritant, Organic."
-
-
Prohibitions:
-
NO Drain Disposal: Introduction of pyrroles into the water table is a violation of the Clean Water Act due to potential aquatic toxicity and nitrogen loading.
-
NO Trash Disposal: Placing this in regular municipal trash is a violation of federal and state regulations.
-
Emergency Procedures (Spill Response)
In the event of a benchtop spill of Methyl 5-formyl-1H-pyrrole-3-carboxylate:
-
Alert: Notify nearby personnel.
-
PPE: Don nitrile gloves, safety glasses, and a lab coat.[4][5] If powder is airborne, use an N95 or half-mask respirator.
-
Isolate: Turn off ignition sources (though flammability is low, it is an organic solid).
-
Clean:
-
Dry Spill: Scoop up carefully to avoid dust. Place in a waste jar.
-
Wet Spill: Absorb with vermiculite or sand. Do not use paper towels alone for large liquid spills involving this compound if dissolved in flammable solvents.
-
-
Decontaminate: Wash the surface with soap and water. Collect the wash water as hazardous waste if significantly contaminated.
References
-
US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Pyrrole-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: Methyl 5-formyl-1H-pyrrole-3-carboxylate
[1]
CAS Number: 5910-05-4 Physical State: Solid (typically off-white to yellow powder) Storage: 2–8°C (Refrigerated), Inert atmosphere (Nitrogen/Argon recommended)[1]
Part 1: Core Directive & Hazard Context[1][2][3]
As researchers, we often treat intermediate scaffolds like Methyl 5-formyl-1H-pyrrole-3-carboxylate as "routine" building blocks.[1] However, this compound possesses two reactive moieties—a formyl group (aldehyde) and a pyrrole ring —that dictate specific handling protocols beyond standard laboratory safety.
While classified primarily as an Irritant (H315, H319, H335) , the presence of the aldehyde functionality at the 5-position renders it susceptible to autoxidation to the corresponding carboxylic acid upon air exposure.[1] Furthermore, electron-rich pyrroles can polymerize or degrade under acidic conditions or light exposure.[1] Therefore, your PPE strategy must protect you from the chemical and the chemical from the environment.[2]
Immediate Hazard Summary
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4][5][6] | Direct contact with powder can cause dermatitis. |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5][6][7][8] | Fine dust is a significant ocular hazard. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4][5][6][7] | Inhalation of dust triggers mucosal inflammation. |
| Reactivity | N/A | Air/Light Sensitive. | Degrades to impurities that interfere with downstream coupling (e.g., Paal-Knorr, condensation).[1] |
Part 2: Hierarchy of Controls & PPE Matrix
Engineering Controls (Primary Defense)
Do not rely solely on PPE. The primary control for this compound is containment .
-
Solid Handling: All weighing and transfer of the neat solid must occur inside a certified chemical fume hood . If a hood is unavailable, a powder containment balance enclosure is required.
-
Static Control: Pyrrole derivatives are often fluffy, static-prone solids.[1] Use an ionizing fan or anti-static gun during weighing to prevent powder dispersal.
PPE Selection Matrix
This matrix is designed based on the permeation resistance required for the compound and the solvents typically used to dissolve it (e.g., DMSO, DMF, DCM).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Why: While the solid is distinct, you will likely dissolve it in DMSO or DMF. These solvents penetrate single nitrile layers rapidly, carrying the dissolved pyrrole through to the skin. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Why: Standard safety glasses have gaps.[1] Fine organic powders float on air currents; goggles seal the ocular cavity against settling dust. |
| Respiratory | N95 (US) or P2 (EU) only if outside hood | Why: If engineering controls fail (e.g., spill outside hood), particulate filtration is necessary to prevent alveolar irritation (H335).[1] |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Why: Tyvek sleeves cover the wrist gap between the glove and lab coat cuff, a common point of exposure during reaching movements.[1] |
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Transfer solid without generating dust or degrading the reagent.[1]
-
Equip PPE: Don double nitrile gloves and safety goggles.
-
Environment Prep: Verify Fume Hood face velocity is >100 fpm. Place a dark background (e.g., black paper) under the balance; this makes the light-colored powder visible if spilled.[1]
-
Anti-Static Measure: If the powder is "flying" (static), hold an anti-static gun 2 inches from the source container and pull the trigger slowly before spatulating.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the bottle. Transfer directly into a tared vial.
-
Seal: Cap the receiving vial inside the hood immediately.
Protocol B: Solubilization (The Critical Risk Point)
Objective: Dissolving in DMF/DMSO/DCM.
-
Solvent Addition: Add solvent to the solid (not solid to solvent) to prevent "puffing" of powder.
-
Pressure Management: If using a septum-capped vial, insert a bleed needle (exit) before injecting solvent (entry) to prevent over-pressurization and aerosol spray back.[1]
-
Spill Check: Inspect gloves immediately after solubilization. If solvent touches the outer glove, change it immediately . The pyrrole is now in a liquid carrier state and is significantly more bioavailable.
Protocol C: Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The aldehyde group is reactive with corneal proteins; speed is critical.
-
Skin Contact: Wash with soap and water.[4][6][7][9] Do not use alcohol/ethanol to wash skin; this increases permeability.
-
Spill (Solid): Do not dry sweep. Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.
-
Spill (Liquid): Absorb with vermiculite or spill pads. Dispose of as organic hazardous waste.
Part 4: Visualization (Decision Logic)[1]
The following diagram illustrates the decision-making workflow for handling Methyl 5-formyl-1H-pyrrole-3-carboxylate, integrating safety checks with operational steps.
Caption: Operational workflow for PPE selection and handling based on physical state and task.
Part 5: Disposal & Environmental Compliance[1][3][4]
Waste Classification: Methyl 5-formyl-1H-pyrrole-3-carboxylate should be treated as Hazardous Organic Waste .[1]
-
Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream, as the aldehyde group can undergo exothermic oxidation.
-
Container: Collect in high-density polyethylene (HDPE) or glass carboys. Label clearly as "Toxic/Irritant Organic Solid" or "Organic Solvents with Trace Pyrroles."
-
RCRA Status (US): While not explicitly P-listed or U-listed, it falls under the "Characteristic of Reactivity/Toxicity" due to its irritant profile and should be incinerated by a licensed contractor.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 1H-pyrrole-3-carboxylate (Structural Analog Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. methyl 1H-pyrrole-3-carboxylate | C6H7NO2 | CID 12361759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. canbipharm.com [canbipharm.com]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
